Product packaging for PFE-360(Cat. No.:CAS No. 1527475-61-1)

PFE-360

カタログ番号: B610063
CAS番号: 1527475-61-1
分子量: 308.345
InChIキー: IYQTYHISVSPMSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PFE-360, also known asd PF-06685360, is a potent and selective inhibitor of LRRK2 kinase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N6O B610063 PFE-360 CAS No. 1527475-61-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-methyl-4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-21-9-11(6-12(21)7-17)13-8-18-15-14(13)16(20-10-19-15)22-2-4-23-5-3-22/h6,8-10H,2-5H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQTYHISVSPMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C#N)C2=CNC3=C2C(=NC=N3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PFE-360: A Technical Guide to a Selective LRRK2 Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, which leads to hyperactive kinase activity, is the most common. This has positioned LRRK2 as a key therapeutic target for Parkinson's disease, with the goal of developing kinase inhibitors to normalize its function.

PFE-360 (also known as PF-06685360) has emerged as a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows to support its use in preclinical research.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency, as well as the pharmacokinetic properties of this compound.

Table 1: Potency and Selectivity of this compound

ParameterValueSpecies/SystemReference
In Vivo IC50 2.3 nMRat[1][2][3][4][5]
Kinase Selectivity Stated to be a "selective" LRRK2 inhibitor.Not specified[2][4][6][7]
Note: A comprehensive public kinome scan profile for this compound was not identified in the conducted research.

Table 2: Pharmacokinetic Parameters of this compound in Rats

DoseRouteCmax (unbound)TmaxHalf-life (t1/2)Brain PenetrantReference
4 mg/kgOral (single dose)~23 nM at 8hNot specifiedNot specifiedYes[2]
7.5 mg/kgOral (BID)Maintained above IC50Not specifiedNot specifiedYes[2]

Table 3: In Vivo Pharmacodynamic Studies of this compound in Rats

Animal ModelDose and RegimenKey FindingsReference
Female Sprague Dawley Rats4 mg/kg and 7.5 mg/kg, orally, BID, 10-12 weeksSignificantly decreased the LRRK2-pSer935/total LRRK2 ratio at 1h and 12h post-dose with no significant adverse effects or changes in body weight.[2][5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

LRRK2 Kinase Inhibition Assay (Biochemical)

This protocol is based on a general ADP-Glo™ kinase assay format and can be adapted for measuring this compound's inhibitory activity against purified LRRK2 protein.

Materials:

  • Recombinant LRRK2 enzyme

  • LRRKtide (or other suitable peptide substrate)

  • ATP

  • This compound (or other test compounds) dissolved in DMSO

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of each this compound dilution or DMSO (for control).

  • Add 2 µL of LRRK2 enzyme in kinase reaction buffer to each well.

  • Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing LRRKtide and ATP) to each well.

  • Incubate the reaction mixture for a defined period (e.g., 3 hours) at room temperature.

  • Terminate the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.

Cellular Target Engagement Assay (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (pSer935), a widely used biomarker for LRRK2 target engagement.[1][8][9][10][11][12][13]

Materials:

  • Cells expressing LRRK2 (e.g., primary macrophages, transfected HEK293T cells)

  • This compound dissolved in DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pSer935-LRRK2 antibody

    • Mouse or rabbit anti-total LRRK2 antibody

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-pSer935-LRRK2 and anti-total LRRK2, and a loading control) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities for pSer935-LRRK2 and total LRRK2.

    • Normalize the pSer935-LRRK2 signal to the total LRRK2 signal for each sample to determine the extent of target engagement.

In Vivo Pharmacodynamic Study in Rats

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a rat model.[2][5]

Materials:

  • Female Sprague Dawley rats (or other appropriate strain)

  • This compound formulated for oral gavage

  • Vehicle control

  • Standard laboratory animal housing and handling equipment

  • Tissue homogenization equipment

  • Materials for Western blotting (as described in Protocol 2)

Procedure:

  • Animal Dosing:

    • Acclimate rats to the housing conditions.

    • Administer this compound or vehicle control via oral gavage at the desired dose(s) and regimen (e.g., 7.5 mg/kg, twice daily).

  • Tissue Collection:

    • At specified time points after the final dose, euthanize the animals.

    • Collect tissues of interest (e.g., brain, kidney, lung).

    • Flash-freeze the tissues in liquid nitrogen and store at -80°C.

  • Tissue Processing and Analysis:

    • Homogenize the collected tissues to prepare protein lysates.

    • Perform a Western blot analysis as described in Protocol 2 to determine the ratio of pSer935-LRRK2 to total LRRK2 in the tissue lysates.

  • Data Analysis:

    • Compare the pSer935-LRRK2/total LRRK2 ratio between the this compound-treated and vehicle-treated groups to assess in vivo target engagement.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to LRRK2 signaling and the evaluation of this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates & Effects Rab29 Rab29 LRRK2_active LRRK2 (Active) Rab29->LRRK2_active Recruits & Activates VPS35 VPS35 VPS35->LRRK2_active Modulates Activity LRRK2_inactive LRRK2 (Inactive) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Lysosomal_Function Lysosomal Dysfunction pRab_GTPases->Lysosomal_Function PFE_360 This compound PFE_360->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.

PFE360_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (IC50 Determination) Cellular_Assay Cellular Target Engagement (pSer935 Western Blot) Biochemical_Assay->Cellular_Assay Confirm Cellular Activity PK_Study Pharmacokinetics (PK) in Rats Cellular_Assay->PK_Study Advance to In Vivo PD_Study Pharmacodynamics (PD) (pSer935 in Brain/Tissues) PK_Study->PD_Study Inform Dose Selection Efficacy_Models Efficacy in Disease Models (e.g., Neurodegeneration) PD_Study->Efficacy_Models Establish Target Engagement PFE_360_Discovery This compound Discovery & Synthesis PFE_360_Discovery->Biochemical_Assay

Caption: Preclinical Evaluation Workflow for this compound.

Cellular_Target_Engagement_Logic Start Start Treat_Cells Treat Cells with This compound or Vehicle Start->Treat_Cells Active_LRRK2 Active LRRK2 Phosphorylates Ser935 Treat_Cells->Active_LRRK2 Vehicle Inhibited_LRRK2 Inhibited LRRK2 (by this compound) Treat_Cells->Inhibited_LRRK2 This compound High_pSer935 High pSer935 Signal (Western Blot) Active_LRRK2->High_pSer935 Low_pSer935 Low pSer935 Signal (Western Blot) Inhibited_LRRK2->Low_pSer935 Conclusion Conclusion: This compound Engages LRRK2 in Cells Low_pSer935->Conclusion

References

PFE-360: A Technical Guide to Solubility and Stability in DMSO for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of PFE-360, a potent and selective LRRK2 inhibitor, in dimethyl sulfoxide (DMSO). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

This compound: Chemical and Physical Properties

This compound (also known as PF-06685360) is a small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in neurodegenerative diseases, particularly Parkinson's disease.[1][2] Understanding its fundamental properties is crucial for its effective use in research.

PropertyValueReference
Molecular Formula C16H16N6O[1]
Molecular Weight 308.34 g/mol [1]
CAS Number 1527475-61-1[1]
Appearance Solid[3]

Solubility of this compound in DMSO

The solubility of this compound in DMSO has been reported by various suppliers. It is important to note that slight variations in reported solubility can occur due to differences in compound purity, the specific batch of DMSO used (especially its water content), and the methodology employed for solubility determination.

SupplierReported Solubility (mg/mL)Reported Solubility (mM)Notes
MedchemExpress10.4233.79Ultrasonic treatment is recommended.[1]
Selleck Chemicals31100.53Advises using fresh DMSO as moisture can reduce solubility.[4]
TargetMol3.0810Sonication is recommended.[2]

Key Considerations for Dissolving this compound in DMSO:

  • Use of Anhydrous DMSO: DMSO is highly hygroscopic. The presence of water can significantly impact the solubility of many small molecules. It is strongly recommended to use fresh, anhydrous DMSO from a sealed container.[4]

  • Sonication/Vortexing: To aid dissolution, especially at higher concentrations, sonication or vigorous vortexing is often necessary.[1][2]

  • Visual Inspection: Always visually inspect the solution to ensure complete dissolution and the absence of any particulate matter before use in experiments.

Stability of this compound in DMSO

Storage of Solid this compound
TemperatureDuration
-20°C3 years[1]
4°C2 years[1]
Storage of this compound in DMSO Solution
TemperatureDuration
-80°C1-2 years[1][3][4]
-20°C1 year[1][3]
-20°C1 month[4]

Best Practices for Maintaining Stability of this compound DMSO Stock Solutions:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Inert Gas: For long-term storage, purging the headspace of the storage vial with an inert gas like argon or nitrogen can help to displace oxygen and moisture, further preserving the integrity of the compound.

  • Light Protection: While not explicitly stated for this compound, it is a general good practice to store stock solutions in amber vials or otherwise protected from light to prevent photodegradation.

Experimental Protocols

The following are generalized protocols for the determination of solubility and stability of a small molecule like this compound in DMSO. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol for Determining Kinetic Solubility in DMSO

This protocol outlines a common method for assessing the kinetic solubility of a compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

  • Microcentrifuge

  • HPLC or LC-MS system

Procedure:

  • Preparation of Supersaturated Stock Solution:

    • Accurately weigh a known amount of this compound powder (e.g., 5-10 mg) into a suitable vial.

    • Add a small, precise volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 50-100 mM).

    • Vortex the mixture vigorously for 2-5 minutes.

    • Sonicate the mixture for 10-15 minutes to aid dissolution.

    • Allow the solution to equilibrate at room temperature for at least one hour.

  • Separation of Undissolved Compound:

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved solid.

  • Quantification of Soluble Compound:

    • Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.

    • Prepare a series of dilutions of the supernatant in DMSO.

    • Analyze the diluted samples using a validated HPLC or LC-MS method with a standard curve prepared from a known concentration of this compound to determine the concentration of the saturated solution.

Protocol for Assessing Stability in DMSO

This protocol provides a framework for evaluating the stability of this compound in a DMSO stock solution over time at different temperatures.

Materials:

  • This compound DMSO stock solution (of known concentration)

  • Temperature-controlled storage units (e.g., room temperature bench, -20°C freezer, -80°C freezer)

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation and Storage:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

    • Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles for each time point.

    • Prepare a "Time 0" sample for immediate analysis.

    • Store the remaining aliquots at the desired temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Vortex the samples briefly to ensure homogeneity.

  • Quantification and Purity Assessment:

    • Analyze each sample, including the "Time 0" control, using a validated HPLC or LC-MS method.

    • The method should be capable of separating the parent this compound peak from any potential degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample. The peak area of the parent compound is typically used for this calculation.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Activation LRRK2_Active->LRRK2_Inactive Dephosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Upstream_Kinases Upstream Kinases (e.g., CK1α) Upstream_Kinases->LRRK2_Inactive Phosphorylation Phosphatases Phosphatases Phosphatases->LRRK2_Active pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy pRab_GTPases->Autophagy Lysosomal_Function Lysosomal Function pRab_GTPases->Lysosomal_Function PFE_360 This compound PFE_360->LRRK2_Active Inhibition

Caption: LRRK2 Signaling Pathway and the inhibitory action of this compound.

Solubility_Workflow Start Start Weigh_Compound Weigh this compound Powder Start->Weigh_Compound Add_DMSO Add Anhydrous DMSO Weigh_Compound->Add_DMSO Dissolve Vortex & Sonicate Add_DMSO->Dissolve Equilibrate Equilibrate at Room Temp Dissolve->Equilibrate Centrifuge Centrifuge to Pellet Undissolved Solid Equilibrate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dilute Prepare Serial Dilutions Collect_Supernatant->Dilute Analyze Analyze by HPLC/LC-MS Dilute->Analyze Calculate Calculate Concentration (Solubility) Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for determining the kinetic solubility of this compound in DMSO.

Stability_Workflow Start Start Prepare_Stock Prepare this compound DMSO Stock Solution Start->Prepare_Stock Aliquot Aliquot into Vials Prepare_Stock->Aliquot Time_0 Analyze 'Time 0' Sample Aliquot->Time_0 Store Store Aliquots at Different Temperatures Aliquot->Store Time_Point Retrieve Samples at Time Points Store->Time_Point Thaw_Vortex Thaw and Vortex Time_Point->Thaw_Vortex Analyze Analyze by HPLC/LC-MS Thaw_Vortex->Analyze Compare Compare to 'Time 0' (Calculate % Remaining) Analyze->Compare End End Compare->End

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

References

Technical Guide: In Vivo Inhibition of LRRK2 by PFE-360

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of the in vivo inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) by the small molecule inhibitor PFE-360 (PF-06685360). It is intended for researchers, scientists, and professionals in the field of drug development, particularly those focused on neurodegenerative diseases like Parkinson's Disease.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as a LRRK2 inhibitor based on preclinical in vivo studies.

Table 1: Potency and Pharmacodynamic Profile of this compound
ParameterValueSpeciesNotesSource(s)
In Vivo IC50 2.3 nMRatMean inhibitory concentration determined in vivo.
In Vitro IC50 ~6 nM-Potency for LRRK2 kinase inhibition in vitro.
Target Engagement Marker Ratio of pSer935-LRRK2 to Total LRRK2RatA ratio <0.1 indicates full target engagement and inhibition.
Substrate Marker Ratio of pThr73-Rab10 to Total Rab10RatIC50 for Rab10 phosphorylation inhibition is the same as for LRRK2-pSer935.
Theoretical Brain Concentration for 99% Inhibition 23 nMRatCalculated unbound concentration of this compound in the brain.
Table 2: Preclinical Dosing and Pharmacokinetic Parameters
ParameterValueSpeciesAdministrationNotesSource(s)
Dosing Regimen 7.5 mg/kg, BIDRatOral GavageProvides full LRRK2 inhibition for 1-10 hours and ~50% at 12 hours post-dose.
Dosing Regimen 4 mg/kg, BIDRatOral GavageLower dose also studied for pharmacokinetics and pharmacodynamics.
Serum Half-life (t½) ~1.3 - 2.8 hoursRatOralReflects rapid metabolism.
Chronic Study Duration 10-12 weeksRatOral GavageUsed to assess long-term effects of LRRK2 inhibition.

LRRK2 Signaling and Inhibition by this compound

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its kinase activity is implicated in the pathophysiology of Parkinson's Disease. LRRK2 phosphorylates a subset of Rab GTPase proteins, with Rab10 being a key validated substrate. The kinase activity of LRRK2 also leads to its own autophosphorylation at multiple sites, including Serine 935 (pSer935). This compound is a potent, selective, and brain-penetrant ATP-competitive inhibitor that blocks the kinase function of LRRK2. This inhibition prevents the phosphorylation of Rab substrates and reduces LRRK2 autophosphorylation, both of which serve as critical biomarkers for assessing the compound's target engagement in vivo.

G cluster_0 LRRK2 LRRK2 Kinase Rab10 Rab10 (Substrate) LRRK2->Rab10 Phosphorylates pLRRK2 pSer935-LRRK2 (Autophosphorylation) LRRK2->pLRRK2 Autophosphorylates pRab10 pThr73-Rab10 PFE360 This compound PFE360->LRRK2 Inhibits

Caption: this compound inhibits LRRK2 kinase, blocking substrate and autophosphorylation.

Key Experimental Protocols

The determination of this compound's in vivo IC50 and target engagement relies on specific preclinical experimental workflows.

Animal Model and Dosing
  • Model: Female Sprague Dawley rats, typically weighing 225-250g, are commonly used.

  • Compound Formulation: this compound is prepared in a suitable vehicle for oral administration.

  • Administration: The compound is administered via oral gavage. A typical dosing schedule for chronic studies is 7.5 mg/kg twice daily (BID) with a 12-hour interval to maintain target inhibition.

Measurement of LRRK2 Target Engagement

The primary method for quantifying LRRK2 inhibition in vivo is by measuring the phosphorylation status of LRRK2 and its substrates in tissue samples.

  • Tissue Collection: Animals are euthanized at defined time points following the final dose (e.g., 6-8 hours post-dose) to assess target engagement. Brain regions, such as the striatum, are rapidly dissected and frozen.

  • Protein Extraction: Tissue samples are homogenized in lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting:

    • Protein concentrations of the lysates are determined using a standard assay (e.g., BCA).

    • Equal amounts of protein are separated by molecular weight using SDS-PAGE.

    • Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total LRRK2 and phosphorylated LRRK2 (pSer935).

    • Following washing, the membrane is incubated with a secondary antibody conjugated to a reporter (e.g., HRP).

    • The signal is detected via chemiluminescence, and band intensities are quantified using densitometry software.

  • Data Analysis: The level of LRRK2 inhibition is determined by calculating the ratio of the pSer935-LRRK2 signal to the total LRRK2 signal. This ratio is then compared between vehicle-treated and this compound-treated animals.

G start Animal Dosing (Rat, 7.5 mg/kg this compound, Oral) tissue Tissue Collection (e.g., Striatum at 6-8h post-dose) start->tissue lysis Protein Extraction (Lysis with phosphatase inhibitors) tissue->lysis sds_page SDS-PAGE lysis->sds_page western Western Blot Transfer sds_page->western probing Antibody Probing (Total LRRK2 & pSer935-LRRK2) western->probing detection Signal Detection & Quantification probing->detection analysis Data Analysis (Calculate pLRRK2 / Total LRRK2 Ratio) detection->analysis

Caption: Experimental workflow for assessing this compound target engagement in vivo.

Conclusion

This compound is a well-characterized LRRK2 inhibitor with a potent in vivo IC50 of 2.3 nM in rats. Its mechanism of action and pharmacodynamic effects have been thoroughly investigated using robust preclinical protocols. The phosphorylation of LRRK2 at Ser935 and its substrate Rab10 at Thr73 are established, quantifiable biomarkers for assessing target engagement. While this compound has been instrumental in preclinical studies, on-target effects in peripheral organs such as the lungs and kidneys have been noted, highlighting the importance of careful safety and toxicology assessments for all LRRK2 inhibitors in development. The data and methodologies presented here provide a foundational guide for researchers working on the development of LRRK2-targeting therapeutics.

PFE-360: A Technical Guide on Brain Penetrance and Oral Activity for LRRK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PFE-360 (also known as PF-06685360), a potent, selective, and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This compound has been investigated as a tool compound in preclinical studies, particularly in the context of Parkinson's disease research. This document consolidates key data on its brain penetrance, oral activity, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and the experimental protocols used for its evaluation.

Core Compound Characteristics

This compound is a brain-penetrant small molecule designed to inhibit the kinase activity of LRRK2.[1][2] Pathogenic mutations in the LRRK2 gene, which can enhance its kinase activity, are a significant genetic cause of Parkinson's disease.[3] Therefore, inhibiting LRRK2 is a promising therapeutic strategy. This compound serves as a critical research tool to explore the in vivo consequences of LRRK2 kinase inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, compiled from various preclinical studies.

Table 1: Potency and Pharmacokinetic Properties
ParameterValueSpeciesNotesSource
In Vivo IC₅₀ 2.3 nM-Potent inhibition of LRRK2 kinase activity.[3][4][5]
In Vitro IC₅₀ ~6 nM-Potency for LRRK2 kinase inhibition.[6][7]
Serum Half-life (t½) ~1.3 hoursRatFollowing oral dosing.[6][7]
Plasma Half-life (t½) 2.8 ± 1.3 hoursRatFollowing a single 4 mg/kg oral dose.[8]
Oral Bioavailability ~40%RatAdministered in a 1% methylcellulose vehicle.[6]
Table 2: In Vivo Oral Dosing and Brain Exposure
DosageDosing RegimenStudy DurationUnbound Plasma Concentration (Trough)Unbound Brain Concentration (6-8h post-dose)SpeciesSource
4 mg/kgSingle Dose-23 ± 5 nM (at 8h)Not ReportedRat[8][9]
7.5 mg/kgSingle Dose-25 ± 15 nM (at 12h)Not ReportedRat[9]
7.5 mg/kgTwice Daily (BID)10-12 weeks25 ± 7 nM (at 12h)~23 nM (Theoretical 99% inhibition)Rat[8][10][11]
Table 3: Pharmacodynamic Target Engagement
DosageDosing RegimenTarget Engagement MetricResultSpeciesSource
7.5 mg/kgTwice Daily (BID)LRRK2-pSer935 / Total LRRK2 Ratio in StriatumSignificant decrease; ratio <0.1, indicating full inhibition.Rat[10][11]
7.5 mg/kgSingle DoseLRRK2 Kinase InhibitionFull inhibition from 1-10 hours; ~50% inhibition at 12 hours.Rat[10][11]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase. LRRK2 activity involves the phosphorylation of various substrates, most notably a subset of Rab GTPases, including Rab10.[3] The phosphorylation of LRRK2 at serine 935 (pSer935) is used as a robust surrogate marker of target engagement; inhibition of kinase activity leads to a rapid dephosphorylation at this site.[10]

LRRK2_Pathway cluster_activation LRRK2 Activation cluster_inhibition Kinase Activity & Inhibition cluster_biomarker Biomarker of Target Engagement Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruitment to membranes LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active GTP Binding & Dimerization Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation pS935 pSer935-LRRK2 LRRK2_active->pS935 Autophosphorylation (marker) G2019S G2019S Mutation G2019S->LRRK2_active Enhances Kinase Activity pRab10 pT73-Rab10 Rab10->pRab10 Vesicular Trafficking Vesicular Trafficking pRab10->Vesicular Trafficking PFE360 This compound PFE360->LRRK2_active PFE360->pS935 Causes Dephosphorylation

Caption: LRRK2 signaling pathway and mechanism of this compound inhibition.

Detailed Experimental Protocols

Methodologies cited in the literature for evaluating this compound are detailed below.

Animal Models
  • Species: Female Sprague Dawley rats.[4][10]

  • Supplier: Taconic Denmark (NTac:SD).[10]

  • Housing: Group housing under controlled humidity (55-65%), temperature (22 ± 1.5°C), and a 12-hour light/dark cycle.[10]

This compound Formulation and Administration
  • Synthesis: this compound was synthesized as described in patent application US2014/0005183 (example 217).[10]

  • Vehicle: The compound was dissolved at a concentration of 3 mg/ml in a vehicle containing 10% Captisol.[10]

  • pH Adjustment: The solution was adjusted to pH 2 with 1 M methane sulfonic acid.[10]

  • Administration: The solution was administered via oral gavage using plastic feeding tubes.[10][11] For chronic studies, rats were dosed twice daily (BID) with a 12-hour interval.[10][11]

AAV-α-synuclein Overexpression Model
  • Objective: To model α-synuclein pathology relevant to Parkinson's disease and assess the neuroprotective potential of LRRK2 inhibition.[10][11]

  • Surgical Procedure:

    • Rats were anesthetized and placed in a stereotaxic frame.[11]

    • A hole was drilled over the substantia nigra pars compacta (SNc) at coordinates: 5.5 mm caudal to bregma and 2.0 mm lateral to the midline.[11]

    • A 30-gauge cannula was lowered to 7.2 mm ventral to the brain surface.[11]

    • A unilateral injection of 3-μl of AAV2/5 vector containing the human wild-type α-synuclein transgene (or an empty vector for control groups) was performed at a rate of 0.2 μl/min.[11]

  • Treatment Initiation: this compound treatment began on day 1 post-AAV injection.[10][11]

Pharmacokinetic and Brain Exposure Analysis
  • Sample Collection: Blood and brain tissue were collected at specified time points after dosing.

  • Analysis Method: Quantification of this compound concentrations in plasma and brain homogenates was performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) coupled to a Waters Acquity UPLC system.[11]

Pharmacodynamic Assessment (Western Blotting)
  • Objective: To measure LRRK2 target engagement in the brain.

  • Procedure:

    • Striatal tissue was collected and homogenized.[10]

    • Protein concentrations were determined.

    • Samples were resolved using SDS-PAGE and transferred to membranes.

    • Western blotting was performed using primary antibodies against total LRRK2 and pSer935-LRRK2.[10]

    • The ratio of pSer935-LRRK2 to total LRRK2 was calculated to determine the level of kinase inhibition.[10][11]

Histopathology
  • Tissue Collection: Following necropsy, kidneys and lungs were collected.[9]

  • Fixation: Tissues were fixed in a 4% v/v neutral buffered formaldehyde solution for at least 48 hours.[9]

  • Processing: Tissues were dehydrated, embedded in paraffin, and sectioned at 5 μm.[9]

  • Staining: Sections were stained with haematoxylin and eosin (H&E) for morphological analysis.[9] Chronic this compound treatment in rats has been shown to induce a reversible accumulation of hyaline droplets in the renal proximal tubular epithelium.[3][9]

Experimental and Logical Workflows

Visualizations of the experimental and logical processes provide a clear understanding of the evaluation of this compound.

PK_PD_Workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dosing Oral Administration (this compound in Vehicle) Absorption GI Absorption Dosing->Absorption Distribution Systemic Circulation (Plasma Concentration) Absorption->Distribution Metabolism Metabolism & Excretion (t½ ~1.3-2.8h) Distribution->Metabolism Penetrance Blood-Brain Barrier Penetration Distribution->Penetrance Brain_Conc Unbound Brain Concentration Penetrance->Brain_Conc Target LRRK2 Target Engagement in Striatum Brain_Conc->Target Induces Biomarker ↓ pSer935-LRRK2 (Western Blot) Target->Biomarker Effect Downstream Biological Effects Target->Effect

Caption: Pharmacokinetic/Pharmacodynamic (PK/PD) relationship of oral this compound.

Experimental_Workflow cluster_analysis Post-Mortem Analysis Start Start: Female Sprague Dawley Rats AAV Day 0: Stereotaxic Injection of AAV-α-synuclein into SNc Start->AAV Treatment Day 1 - Week 12: Oral Dosing this compound (7.5 mg/kg BID) AAV->Treatment Behavior Week 9: Motor Function Assessment (Cylinder Test) Treatment->Behavior During Treatment Endpoint Endpoint: Sacrifice & Tissue Collection (6-8h post-final dose) Treatment->Endpoint WB Brain (Striatum): Western Blot for pSer935/Total LRRK2 Endpoint->WB LCMS Brain: LC-MS/MS for This compound Concentration Endpoint->LCMS Histo Peripheral Organs: Histopathology of Kidney and Lung Endpoint->Histo

Caption: Experimental workflow for chronic this compound study in an AAV-α-synuclein rat model.

References

PFE-360: A Technical Guide to its Role in Autophagy Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of PFE-360, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in the intricate cellular process of autophagy. This document provides a comprehensive overview of the signaling pathways implicated, detailed experimental protocols for assessing its effects, and a quantitative summary of relevant findings to support further research and drug development in neurodegenerative diseases and other conditions where autophagy modulation is a therapeutic goal.

Introduction to this compound and Autophagy

This compound (also known as PF-06685360) is a brain-penetrant small molecule inhibitor of LRRK2 kinase activity with a mean in vivo IC50 of 2.3 nM.[1] LRRK2 is a large, multidomain protein implicated in a variety of cellular processes, and mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease.[2][3] A growing body of evidence suggests a critical role for LRRK2 in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins.[3][4]

Autophagy is a tightly regulated catabolic process essential for maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded.

Inhibition of LRRK2 kinase activity has been shown to stimulate macroautophagy.[4] This effect appears to be mediated through several signaling pathways, positioning LRRK2 as a key regulator of this cellular process. This guide will delve into the known mechanisms of action of LRRK2 inhibition by compounds like this compound on autophagy pathways.

Signaling Pathways Modulated by this compound-Mediated LRRK2 Inhibition

The inhibition of LRRK2 by this compound is understood to influence autophagy through multiple signaling cascades. The primary mechanisms identified to date include an mTOR-independent pathway involving Beclin-1, and a calcium-dependent pathway mediated by NAADP.

mTOR-Independent, Beclin-1 Dependent Pathway

Evidence suggests that LRRK2 inhibition can induce autophagy independently of the canonical mTORC1 signaling pathway, a central regulator of cell growth and autophagy.[4] Instead, this pathway appears to rely on the activation of the Beclin-1 complex, which is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex responsible for the nucleation of the autophagosome.

PFE360 This compound LRRK2 LRRK2 Kinase Activity PFE360->LRRK2 Beclin1_Complex Beclin-1/Vps34 Complex LRRK2->Beclin1_Complex Inhibits PI3P PI(3)P Production Beclin1_Complex->PI3P Promotes Autophagosome Autophagosome Formation PI3P->Autophagosome Initiates mTORC1 mTORC1 ULK1 ULK1 Complex

This compound induced autophagy via the Beclin-1 pathway.
Calcium-Dependent Pathway involving NAADP

A distinct mechanism involves the regulation of intracellular calcium levels. LRRK2 has been shown to influence calcium release from acidic stores, such as lysosomes, through the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP).[5] Inhibition of LRRK2 may alter this process, leading to changes in cytosolic calcium concentrations that can, in turn, activate downstream effectors of autophagy.

PFE360 This compound LRRK2 LRRK2 Kinase Activity PFE360->LRRK2 NAADP_R NAADP Receptors (on Lysosomes) LRRK2->NAADP_R Regulates Ca_Release Ca2+ Release from Lysosomes NAADP_R->Ca_Release Mediates Cytosolic_Ca Increased Cytosolic Ca2+ Ca_Release->Cytosolic_Ca CAMKKb CaMKKβ Cytosolic_Ca->CAMKKb Activates AMPK AMPK CAMKKb->AMPK Activates Autophagy_Induction Autophagy Induction AMPK->Autophagy_Induction Promotes

Calcium-dependent autophagy induction by this compound.

Quantitative Data on Autophagy Modulation

While specific quantitative data for this compound's effect on autophagy markers are emerging, studies with other LRRK2 kinase inhibitors provide a strong indication of its potential effects. One study reported that the LRRK2 kinase inhibitor PF-360 prevented rotenone-induced loss of lysosomes and late endosomes, and preserved the autophagic receptor p62/SQSTM1.[6]

Autophagy MarkerLRRK2 InhibitorObserved EffectCell/Animal ModelReference
LC3-II/LC3-I Ratio LRRK2-in1IncreasedH4 neuroglioma cells[4]
p62/SQSTM1 Levels LRRK2-in1DecreasedH4 neuroglioma cells[4]
p62/SQSTM1 Levels PF-360Preserved (in a rotenone-induced stress model)Rat model[6]
Lysosome Number PF-360Preserved (in a rotenone-induced stress model)Rat model[6]
Late Endosome Number PF-360Preserved (in a rotenone-induced stress model)Rat model[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on autophagy.

LC3-II Conversion Assay by Western Blot

This protocol is designed to quantify the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), a key indicator of autophagosome formation.

Materials:

  • Cell culture reagents

  • This compound (PF-06685360)

  • Bafilomycin A1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates to reach 70-80% confluency at the time of treatment. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the indicated times. A positive control, such as starvation or rapamycin treatment, should be included. To assess autophagic flux, a set of wells should be co-treated with Bafilomycin A1 (a lysosomal inhibitor that prevents LC3-II degradation) for the last 2-4 hours of the this compound treatment.[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-LC3B at 1:1000 and anti-β-actin at 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities for LC3-II, LC3-I, and β-actin using densitometry software.

    • Calculate the LC3-II/LC3-I ratio and normalize to the β-actin loading control.

start Seed Cells treat Treat with this compound +/- Bafilomycin A1 start->treat lyse Lyse Cells treat->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibodies (anti-LC3, anti-Actin) block->primary_ab secondary_ab Incubate with Secondary Antibodies primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry Analysis (LC3-II/LC3-I Ratio) detect->analyze

Workflow for LC3-II Western Blot Assay.
p62/SQSTM1 Degradation Assay by Immunofluorescence

This protocol visualizes and quantifies the degradation of p62, an autophagy receptor that is itself degraded during the autophagic process. A decrease in p62 puncta indicates an increase in autophagic flux.

Materials:

  • Cells cultured on glass coverslips

  • This compound (PF-06685360)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: Rabbit anti-p62/SQSTM1

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat cells with this compound or vehicle for the desired time.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with anti-p62 primary antibody (1:200 in blocking solution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000 in blocking solution) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using mounting medium.

    • Acquire images using a fluorescence microscope.

    • Quantify the number and intensity of p62 puncta per cell using image analysis software (e.g., ImageJ). A decrease in p62 puncta is indicative of increased autophagic degradation.[1]

start Seed Cells on Coverslips treat Treat with this compound start->treat fix Fix with PFA treat->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with Goat Serum permeabilize->block primary_ab Incubate with anti-p62 Antibody block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi mount Mount Coverslips dapi->mount image Fluorescence Microscopy mount->image analyze Quantify p62 Puncta image->analyze

Workflow for p62 Immunofluorescence Assay.

Conclusion

This compound, as a potent LRRK2 kinase inhibitor, holds significant promise for modulating autophagy. The available evidence strongly suggests that by inhibiting LRRK2, this compound can stimulate autophagic flux through mTOR-independent and calcium-dependent signaling pathways. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the precise mechanisms and quantitative effects of this compound on autophagy in various cellular and disease models. A deeper understanding of these pathways will be crucial for the development of novel therapeutic strategies targeting autophagy in LRRK2-associated pathologies.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising Therapeutic Target and its Modulator for Researchers, Scientists, and Drug Development Professionals.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic cases of Parkinson's disease (PD).[1][2][3][4] The discovery that pathogenic LRRK2 mutations often lead to increased kinase activity has positioned this enzyme as a key therapeutic target for slowing or halting the neurodegenerative processes in PD.[3][5][6][7] This guide delves into the intricate relationship between LRRK2, the potent and selective inhibitor PFE-360, and the ongoing efforts to develop novel treatments for Parkinson's disease.

LRRK2 Signaling and its Pathogenic Role in Parkinson's Disease

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[3][8] Its precise physiological functions are still under investigation, but it is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.[5][9] In the context of Parkinson's disease, hyperactive LRRK2 is believed to contribute to neuronal damage and death through several mechanisms.

One of the key downstream effects of LRRK2 activation is the phosphorylation of a subset of Rab GTPases.[5] This aberrant phosphorylation can disrupt the normal function of these proteins, which are critical regulators of intracellular membrane trafficking. This disruption is thought to impair essential cellular processes such as endosomal maturation and lysosomal function, leading to the accumulation of pathological protein aggregates, a hallmark of Parkinson's disease.[9][10]

Furthermore, LRRK2 has been linked to neuroinflammation, another critical component of Parkinson's disease pathology.[3] Overactive LRRK2 in microglia, the resident immune cells of the brain, may contribute to a pro-inflammatory state that exacerbates neuronal damage.[3] The complex interplay of LRRK2 with other key proteins implicated in Parkinson's disease, such as α-synuclein, further underscores its central role in the disease process.[3][11]

This compound: A Potent and Selective LRRK2 Kinase Inhibitor

This compound (also known as PF-06685360) is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[4][12][13] Its ability to cross the blood-brain barrier makes it a valuable tool for preclinical research and a promising candidate for therapeutic development.

Quantitative Data on this compound
ParameterValueSpecies/SystemReference
In Vivo IC50 2.3 nMNot Specified[4][12]
In Vitro IC50 ~6 nMNot Specified[14]
Administration Route Oral (gavage)Rat[12][15]
Effective Dose in Rats 7.5 mg/kg (twice daily)Rat[12][15]
Effects of this compound on LRRK2 Activity

Chronic administration of this compound in animal models has been shown to effectively inhibit LRRK2 kinase activity.[15] A key pharmacodynamic marker of LRRK2 inhibition is the dephosphorylation of LRRK2 at serine 935 (pSer935). Studies have demonstrated that this compound treatment leads to a significant decrease in the ratio of pSer935-LRRK2 to total LRRK2.[12][15] This indicates successful target engagement and modulation of LRRK2 activity in the brain.

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This protocol outlines a general method for assessing LRRK2 kinase activity in vitro, a common technique to screen for and characterize LRRK2 inhibitors.[16][17][18]

Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • ATP (radiolabeled or non-radiolabeled)

  • Substrate (e.g., LRRKtide peptide or a generic substrate like Myelin Basic Protein)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Scintillation counter or other detection system

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, substrate, and recombinant LRRK2 protein.

  • Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include a DMSO control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Quantify the incorporation of phosphate into the substrate using a suitable detection method.

  • Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

In Vivo Evaluation of this compound in a Rat Model of Parkinson's Disease

This protocol describes a representative in vivo study to evaluate the efficacy of this compound in a rodent model.[12][15]

Animal Model:

  • Sprague Dawley rats are commonly used.[12]

  • Parkinson's-like pathology can be induced, for example, by overexpression of α-synuclein using an adeno-associated virus (AAV) vector.[15]

Treatment:

  • Acclimate the animals to the housing conditions.

  • Induce the Parkinson's-like pathology (e.g., stereotactic injection of AAV-α-synuclein).

  • Prepare this compound in a suitable vehicle for oral administration.

  • Administer this compound or vehicle to the respective groups of animals via oral gavage at a specified dose and frequency (e.g., 7.5 mg/kg twice daily).[12][15]

  • Continue the treatment for a predetermined duration (e.g., 10-12 weeks).[12][15]

Outcome Measures:

  • Behavioral Analysis: Assess motor function using tests such as the cylinder test for forelimb asymmetry.[15]

  • Pharmacodynamic Assessment: At the end of the study, collect brain tissue (e.g., striatum) to measure the levels of total LRRK2 and phosphorylated LRRK2 (pSer935) via Western blotting to confirm target engagement.[15]

  • Histopathological Analysis: Perform immunohistochemical staining of brain sections to evaluate neuronal loss and α-synuclein pathology.

Visualizing the Pathways and Processes

To better understand the complex relationships discussed, the following diagrams have been generated using the DOT language.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibitor Inhibition Genetic Mutations (e.g., G2019S) Genetic Mutations (e.g., G2019S) LRRK2 LRRK2 Genetic Mutations (e.g., G2019S)->LRRK2 Hyperactivates Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylates Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Promotes Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Disrupts Autophagy/Lysosomal Function Autophagy/Lysosomal Function Rab GTPases->Autophagy/Lysosomal Function Impairs This compound This compound This compound->LRRK2 Inhibits Kinase Activity

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal Model (Rat) Animal Model (Rat) Induce PD Pathology (AAV-α-synuclein) Induce PD Pathology (AAV-α-synuclein) Animal Model (Rat)->Induce PD Pathology (AAV-α-synuclein) This compound Administration (Oral) This compound Administration (Oral) Induce PD Pathology (AAV-α-synuclein)->this compound Administration (Oral) Vehicle Control Vehicle Control Induce PD Pathology (AAV-α-synuclein)->Vehicle Control Behavioral Testing Behavioral Testing This compound Administration (Oral)->Behavioral Testing Biochemical Analysis (Western Blot) Biochemical Analysis (Western Blot) This compound Administration (Oral)->Biochemical Analysis (Western Blot) Histological Examination Histological Examination This compound Administration (Oral)->Histological Examination Vehicle Control->Behavioral Testing Vehicle Control->Biochemical Analysis (Western Blot) Vehicle Control->Histological Examination

Caption: Workflow for in vivo evaluation of this compound in a rat model.

Conclusion and Future Directions

The inhibition of LRRK2 kinase activity represents a highly promising therapeutic strategy for Parkinson's disease. Potent and selective inhibitors like this compound have been instrumental in elucidating the downstream consequences of LRRK2 hyperactivation and have demonstrated therapeutic potential in preclinical models. The data gathered from studies utilizing these compounds provides a strong rationale for the continued development of LRRK2 inhibitors for clinical use.

Future research will likely focus on further refining the safety and efficacy profiles of LRRK2 inhibitors, identifying sensitive biomarkers of target engagement and disease modification, and delineating the patient populations most likely to benefit from this therapeutic approach. The ongoing clinical trials of LRRK2 inhibitors are a critical next step in translating these promising preclinical findings into tangible benefits for individuals with Parkinson's disease.[1][7][10][19]

References

Safety profile of LRRK2 inhibitors like PFE-360.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Safety Profile of LRRK2 Inhibitors

Topic: Safety Profile of LRRK2 Inhibitors like PFE-360 Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority therapeutic target for Parkinson's disease (PD), primarily due to the association of gain-of-function mutations with increased disease risk. The development of LRRK2 kinase inhibitors represents a promising neuroprotective strategy. However, advancing these inhibitors through clinical trials has been tempered by preclinical safety findings. This technical guide provides a comprehensive overview of the safety profile of LRRK2 inhibitors, with a particular focus on the well-characterized compound this compound. We consolidate data from preclinical toxicology studies in various species, detail the underlying on-target mechanisms of observed toxicities, and describe the key experimental protocols used for safety assessment. This document aims to serve as a critical resource for professionals engaged in the research and development of LRRK2-targeting therapeutics.

Introduction to LRRK2 as a Therapeutic Target

Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease.[1][2] The most prevalent mutation, G2019S, leads to increased kinase activity, which is believed to contribute to neuronal toxicity and the pathogenesis of PD.[1][3] This has provided a strong rationale for the development of small molecule inhibitors that target the LRRK2 kinase domain.[4][5] These inhibitors are being investigated for their potential to be disease-modifying therapies.[6] While the therapeutic hypothesis is strong, the physiological functions of LRRK2 in peripheral tissues, particularly the lung and kidney, have given rise to safety concerns that require careful evaluation.[7][8]

LRRK2 Signaling and Physiological Function

LRRK2 is a large, multi-domain protein belonging to the ROCO family, featuring both kinase and GTPase enzymatic domains.[9][10] It is implicated in a multitude of cellular processes, underscoring the complexity of predicting the systemic effects of its inhibition.

Key cellular functions of LRRK2 include:

  • Vesicular Trafficking: LRRK2 interacts with a number of Rab GTPases, key regulators of intracellular membrane trafficking.[11] This interaction suggests a role for LRRK2 in synaptic vesicle dynamics and transport processes.[9]

  • Lysosomal Homeostasis: LRRK2 is involved in regulating lysosomal function and morphology.[7][12] Inhibition or knockout of LRRK2 has been shown to alter lysosomal size and function, impacting processes like autophagy.[7][13] Pathogenic LRRK2 mutations can impair the degradative capacity of lysosomes.[7]

  • Autophagy: LRRK2 influences macroautophagy and chaperone-mediated autophagy, critical pathways for clearing aggregated proteins and damaged organelles.[10][11] LRRK2 can interact with key autophagy initiation molecules like ULK1 and regulate the process through signaling pathways such as ERK.[11]

The widespread expression of LRRK2, including in immunocompetent cells like microglia, as well as in peripheral organs such as the lungs and kidneys, highlights the potential for on-target effects outside the central nervous system.[7][14]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Cellular Processes Upstream Signals Upstream Signals Phosphoregulation Phosphoregulation Upstream Signals->Phosphoregulation Vesicular Proteins Vesicular Proteins Upstream Signals->Vesicular Proteins LRRK2 LRRK2 ROC (GTPase) Kinase WD40 LRR Phosphoregulation->LRRK2 Vesicular Proteins->LRRK2 Rab GTPase Phosphorylation Rab GTPase Phosphorylation LRRK2->Rab GTPase Phosphorylation This compound LRRK2 Inhibitor (e.g., this compound) This compound->LRRK2:kinase Vesicular Trafficking Vesicular Trafficking Rab GTPase Phosphorylation->Vesicular Trafficking Lysosomal Homeostasis Lysosomal Homeostasis Vesicular Trafficking->Lysosomal Homeostasis Autophagy Regulation Autophagy Regulation Lysosomal Homeostasis->Autophagy Regulation

Figure 1: Simplified LRRK2 Signaling Pathway and Point of Inhibition.

Preclinical Safety Profile of LRRK2 Inhibitors

Preclinical toxicology studies, primarily in rodents and non-human primates (NHPs), have been crucial in identifying potential safety liabilities of LRRK2 kinase inhibitors. The most consistent findings are on-target effects in the lung and kidney.[15]

Pulmonary Effects

A consistent finding across multiple LRRK2 inhibitors, including this compound, GNE-7915, and MLi-2, is the induction of morphological changes in the lungs of NHPs.[16][17]

  • Histopathology: The primary observation is the abnormal cytoplasmic accumulation of secretory lysosome-related organelles, known as lamellar bodies, in type II pneumocytes.[7][8] This manifests as mild cytoplasmic vacuolation.[18]

  • On-Target Effect: This pulmonary phenotype is considered on-target, as it resembles the changes observed in Lrrk2 knockout mice, suggesting it is mediated by the loss of LRRK2 function rather than off-target toxicity.[7][8]

  • Reversibility and Function: Crucially, these changes have been shown to be reversible upon cessation of treatment.[7][18] Furthermore, studies demonstrated that these histological alterations were not associated with measurable deficits in pulmonary function in macaques.[18]

  • Dose-Dependency: At lower doses of this compound or MLi-2 that still achieve significant LRRK2 inhibition in the brain, these lung changes were minimal or absent.[18] However, more recent studies with second-generation inhibitors achieving deeper target coverage have reported signs of lung hyperplasia and collagen accumulation at higher exposures, which were not fully reversible, suggesting a potential for more severe, non-adverse effects with prolonged, high-level inhibition.[17]

Renal Effects

Morphological changes in the kidneys have also been reported, particularly in rodents.

  • This compound in Rats: Chronic treatment of rats with this compound induced a morphological phenotype similar to that seen in Lrrk2 knockout rats.[15] This was characterized by darkened kidneys and a progressive accumulation of hyaline droplets within the renal proximal tubular epithelium.[15][19]

  • Lack of Functional Impairment: Despite these histological findings, there was no evidence of renal tubular injury or changes in blood and urine biomarkers that would indicate kidney toxicity or impaired function after up to 12 weeks of treatment.[15][19]

  • Reversibility: The renal changes were detected after two weeks of treatment and were found to be partially reversible within a 30-day treatment-free period.[15]

  • Species Differences: Notably, in NHPs treated with LRRK2 inhibitors, lysosomal abnormalities were observed in the lung but not in the kidney, indicating potential species differences in tissue susceptibility.[8]

Quantitative Preclinical Safety Data

The following tables summarize key quantitative data from preclinical studies involving this compound and other representative LRRK2 inhibitors.

Table 1: this compound In Vitro and In Vivo Properties

Parameter Value Species/System Reference
In Vivo IC₅₀ 2.3 nM (mean) Not Specified [20][21]
Oral Bioavailability Not specified Not specified [20]
Brain Penetrance Yes Not specified [20]
Rat Dosing Regimen 4 mg/kg & 7.5 mg/kg, PO, BID Sprague Dawley Rats [15][20]

| Rat Study Duration | Up to 12 weeks | Sprague Dawley Rats |[15][21] |

Table 2: Summary of Preclinical Safety Findings for LRRK2 Inhibitors

Inhibitor Species Organ Key Findings Functional Impact Reversibility Reference
This compound Rat Kidney Darkened kidneys, hyaline droplet accumulation in proximal tubules. None reported; no changes in blood/urine toxicity markers. Partially reversible after 30 days. [15][19]
This compound NHP Lung Mild cytoplasmic vacuolation of type II pneumocytes. None reported. Reversible. [18]
GNE-7915 NHP Lung Accumulation of lamellar bodies in type II pneumocytes. No pulmonary deficits observed. Reversible. [18]
MLi-2 NHP Lung Accumulation of lamellar bodies in type II pneumocytes. No pulmonary deficits observed. Reversible. [18]

| MK-1468 | NHP | Lung | At high doses: hypertrophy, hyperplasia, collagen accumulation. | Not specified. | Not fully reversible after 12 weeks. |[17] |

Clinical Safety Insights

Data from early-phase clinical trials provide the first insights into the safety and tolerability of LRRK2 inhibitors in humans.

  • DNL201 and BIIB122 (DNL151): Phase 1 and 1b studies with these inhibitors in healthy volunteers and PD patients have shown that they are generally well-tolerated.[1][22] No serious or major clinical adverse events were reported.[1][17]

  • Biomarker Modulation: These trials have successfully demonstrated dose-dependent target engagement by measuring biomarkers such as phosphorylated LRRK2 in whole blood and urine levels of bis(monoacylglycerol)phosphate (BMP), a lipid associated with lysosomal function.[22][23]

  • MJFF LRRK2 Safety Initiative: A key initiative confirmed that the tissue changes seen preclinically occurred across different compounds but were reversible and not linked to functional impairment.[24] Furthermore, studies of individuals with naturally occurring loss-of-function LRRK2 variants found no associated health issues, providing confidence for moving forward with inhibitor development.[24]

Key Experimental Methodologies

Assessing the safety profile of LRRK2 inhibitors requires a multi-pronged approach, combining pharmacodynamic assays with detailed functional and histopathological evaluations.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Preclinical Studies cluster_analysis Endpoint Analysis A Kinase Activity Assay (IC₅₀ Determination) B Cell-Based Assays (pLRRK2 / pRab10 levels) A->B C Lysosomal Function Assays (e.g., LAMP1 staining, Cathepsin release) B->C D Rodent Studies (Rat) (PK/PD, Dose-ranging toxicity) C->D E Non-Human Primate (NHP) Studies (Chronic toxicology) D->E F Tissue Collection (Lung, Kidney, Brain) E->F I Clinical Pathology (Blood/Urine Biomarkers) E->I J Functional Assessment (e.g., Pulmonary Function Tests) E->J G Pharmacodynamics (PD) (Western Blot for pLRRK2/Total LRRK2) F->G H Histopathology (H&E, Special Stains) F->H

Figure 2: General Experimental Workflow for LRRK2 Inhibitor Safety Assessment.

In Vitro LRRK2 Kinase Activity Assay
  • Objective: To determine the potency (e.g., IC₅₀) of a compound in inhibiting LRRK2 kinase activity.

  • Methodology: These assays typically use purified recombinant LRRK2 protein (wild-type or mutant forms like G2019S).[25] The kinase reaction is performed in the presence of a phosphate donor (ATP, often radiolabeled [γ-³²P]ATP) and a substrate.[25]

    • Substrates: A generic substrate like Myelin Basic Protein (MBP) or a more specific peptide substrate can be used.[5][25] LRRK2 autophosphorylation can also be measured.[5]

    • Inhibitor Addition: The assay is run with a concentration series of the test inhibitor (e.g., this compound).[26]

    • Readout: Phosphorylation is quantified. This can be done via gel electrophoresis and autoradiography if using radiolabeled ATP, or by mass spectrometry to determine the ratio of phosphorylated to unphosphorylated substrate.[25][26]

  • Key Reagents: Purified LRRK2 enzyme, substrate (e.g., MBP), kinase buffer (containing MgCl₂, ATP), test inhibitor, and detection reagents.[26]

Pharmacodynamic Assessment in Tissues
  • Objective: To confirm target engagement and quantify the degree of LRRK2 inhibition in vivo.

  • Methodology (Western Blot): This is the most common method.[15][27]

    • Tissue Homogenization: Kidney, lung, or brain tissue samples are collected at specified time points after the final dose and homogenized in lysis buffer containing protease and phosphatase inhibitors.[19]

    • Protein Quantification: Total protein concentration in the supernatant is determined using an assay like the BCA assay.[19]

    • SDS-PAGE and Transfer: A standardized amount of protein (e.g., 1 µg/µl) is separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.[19][28]

    • Detection and Quantification: Following incubation with secondary antibodies, protein bands are visualized and quantified. The primary readout is the ratio of phosphorylated LRRK2 to total LRRK2, which is compared between vehicle- and inhibitor-treated groups.[19][28]

Histopathological Evaluation of Lung and Kidney
  • Objective: To identify and characterize morphological changes in tissues following chronic inhibitor treatment.

  • Methodology:

    • Tissue Processing: Animals are euthanized and perfused with saline, followed by a fixative (e.g., 10% neutral buffered formalin). Organs are harvested, weighed, and processed for paraffin embedding.

    • Sectioning and Staining: Thin sections (e.g., 5 µm) are cut and stained.

      • Standard Staining: Hematoxylin and eosin (H&E) is used for general morphological assessment of cellularity, inflammation, and tissue structure.

      • Special Stains: For rat kidneys, Schmorl's method can be used to specifically stain the cytoplasmic hyaline droplets observed with this compound treatment.[19] For lungs, transmission electron microscopy (TEM) is the gold standard for visualizing lamellar body ultrastructure within type II pneumocytes.

    • Microscopic Evaluation: A board-certified veterinary pathologist performs a blinded microscopic examination to score the presence, severity, and distribution of any lesions.

Lysosomal Function and Morphology Assays
  • Objective: To assess the impact of LRRK2 inhibition on lysosomal health in cellular models.

  • Methodology (Fibroblasts/iPSC-derived neurons):

    • Live-Cell Imaging: Cells are stained with fluorescent acidotropic probes like LysoTracker.[13] Changes in lysosome volume, number, and trafficking can be quantified using live-cell microscopy.[13][29]

    • Immunocytochemistry: Cells are fixed and stained with antibodies against lysosomal membrane proteins, such as Lysosomal-Associated Membrane Protein 1 (LAMP1).[13] The intensity and distribution of the LAMP1 signal can be quantified to assess lysosomal morphology and enlargement.[13]

    • Cathepsin Release Assay: The release of lysosomal enzymes like cathepsins into the cytoplasm can be measured as an indicator of lysosomal membrane permeabilization or damage.[12]

Conclusion and Future Directions

The development of LRRK2 kinase inhibitors for Parkinson's disease is a therapeutically promising but challenging endeavor. Preclinical safety studies have consistently identified on-target, dose-dependent effects in the lung and kidney. For first-generation inhibitors like this compound, these changes appear to be morphological rather than functional and are largely reversible.[15][18] This has paved the way for clinical trials, which have so far supported a favorable safety profile in humans at tested doses.[1][22]

However, the emergence of potentially irreversible lung findings with newer, more potent inhibitors underscores the critical importance of defining a therapeutic window.[17] Future research must focus on:

  • Long-term Safety: Thoroughly evaluating the consequences of chronic, low-level LRRK2 inhibition in both preclinical models and long-term clinical studies.

  • Sensitive Biomarkers: Refining and validating non-invasive biomarkers (e.g., urinary BMP) to monitor on-target effects in the periphery and ensure patient safety.[8][23]

  • Translational Relevance: Further investigating the species differences observed between rodents and primates to better predict human risk.

Ultimately, the successful clinical development of LRRK2 inhibitors will depend on a careful balance between achieving therapeutic efficacy in the brain and maintaining a wide safety margin with respect to peripheral on-target effects.

References

Methodological & Application

Application Notes: PFE-360 Protocol for In Vitro LRRK2 Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PFE-360, also known as PF-06685360, is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene that lead to increased kinase activity are a significant cause of familial and sporadic Parkinson's disease.[3][4][5] this compound serves as a critical tool for studying the physiological and pathological roles of LRRK2. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on LRRK2. Key experimental readouts include the direct measurement of LRRK2 kinase activity and the assessment of phosphorylation of its downstream substrate, Rab10.

Data Presentation

Table 1: In Vitro Potency of this compound
Assay TypeTargetSubstrateKey ReadoutIC50 (nM)Reference
LRRK2 Kinase AssayLRRK2LRRKtide (synthetic peptide)ATP to ADP conversion~6[3]
Cellular LRRK2 Autophosphorylation AssayLRRK2LRRK2pSer935-LRRK2 levelsNot explicitly stated, but inhibition is demonstrated[6][7]
Cellular Rab10 Phosphorylation AssayLRRK2Rab10pThr73-Rab10 levelsCorrelates with pSer935-LRRK2 inhibition[4][7]

Signaling Pathway

The following diagram illustrates the simplified LRRK2 signaling pathway and the mechanism of inhibition by this compound. LRRK2, a multi-domain protein, acts as a kinase that phosphorylates various substrates, including itself (autophosphorylation) and Rab GTPases such as Rab10. This compound selectively binds to the kinase domain of LRRK2, inhibiting its catalytic activity and preventing the phosphorylation of its downstream targets.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Upstream Signals Upstream Signals LRRK2_inactive LRRK2 (Inactive) Upstream Signals->LRRK2_inactive Activation LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Phosphorylation PFE360 This compound LRRK2_active->PFE360 Rab10 Rab10 LRRK2_active->Rab10 Kinase Activity PFE360->LRRK2_active Inhibition pRab10 p-Rab10 (pThr73) Rab10->pRab10 Phosphorylation Downstream Effects Downstream Effects pRab10->Downstream Effects

Caption: LRRK2 Signaling Pathway and this compound Inhibition.

Experimental Protocols

In Vitro LRRK2 Kinase Activity Assay (Biochemical)

This protocol describes a biochemical assay to determine the IC50 of this compound against purified LRRK2 enzyme. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Workflow:

Kinase_Assay_Workflow prep Prepare Reagents: - LRRK2 Enzyme - Kinase Buffer - ATP/Substrate Mix - this compound Dilutions plate Plate Inhibitor: Add this compound dilutions or DMSO to 384-well plate prep->plate enzyme Add LRRK2 Enzyme plate->enzyme reaction Initiate Reaction: Add ATP/Substrate Mix enzyme->reaction incubation Incubate at Room Temperature (e.g., 120 minutes) reaction->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo incubation2 Incubate at Room Temperature (e.g., 40 minutes) adp_glo->incubation2 detection Add Kinase Detection Reagent incubation2->detection incubation3 Incubate at Room Temperature (e.g., 30 minutes) detection->incubation3 read Read Luminescence incubation3->read

Caption: Workflow for the In Vitro LRRK2 Kinase Activity Assay.

Materials:

  • Recombinant LRRK2 enzyme (e.g., G2019S mutant)

  • LRRK2 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

  • ATP

  • LRRK2 substrate (e.g., LRRKtide)

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay should typically range from 1 pM to 10 µM.

  • Reagent Preparation:

    • Dilute the LRRK2 enzyme to the desired concentration in Kinase Buffer.

    • Prepare the Substrate/ATP mix in Kinase Buffer. The final concentrations should be optimized for the specific enzyme batch (e.g., 10 µM ATP).

  • Assay Plate Setup:

    • Add 1 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted LRRK2 enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.

  • Kinase Reaction: Incubate the plate at room temperature for 120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular LRRK2 and Rab10 Phosphorylation Assay (Western Blot)

This protocol describes a cell-based assay to assess the effect of this compound on LRRK2 autophosphorylation (at Ser935) and the phosphorylation of its substrate Rab10 (at Thr73) in a cellular context.

Experimental Workflow:

Cellular_Assay_Workflow seed Seed Cells in Culture Plates treat Treat Cells with this compound or DMSO for a Defined Time seed->treat lyse Lyse Cells and Collect Lysates treat->lyse protein_quant Determine Protein Concentration lyse->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer Proteins to a Membrane sds_page->transfer blocking Block the Membrane transfer->blocking primary_ab Incubate with Primary Antibodies: - pSer935-LRRK2 - Total LRRK2 - pThr73-Rab10 - Total Rab10 - Loading Control (e.g., GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detection Detect Chemiluminescence secondary_ab->detection

Caption: Workflow for the Cellular LRRK2 and Rab10 Phosphorylation Assay.

Materials:

  • Cell line expressing endogenous or overexpressed LRRK2 (e.g., A549, SH-SY5Y, or mouse embryonic fibroblasts)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pSer935-LRRK2

    • Mouse anti-total LRRK2

    • Rabbit anti-pThr73-Rab10

    • Mouse anti-total Rab10

    • Antibody for a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 90 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound as a LRRK2 inhibitor. The biochemical kinase assay allows for the precise determination of potency (IC50), while the cellular phosphorylation assays confirm target engagement and mechanism of action in a more physiologically relevant context. These assays are fundamental for the preclinical evaluation of LRRK2 inhibitors and for advancing our understanding of LRRK2 biology in health and disease.

References

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers utilizing the LRRK2 inhibitor, PFE-360, in rat models. The information is collated from preclinical studies to ensure effective and reproducible experimental design.

Overview of this compound

This compound is a potent, selective, and orally active inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] With an in vivo IC50 of approximately 2.3 nM, it serves as a critical tool for investigating the therapeutic potential of LRRK2 inhibition in neurodegenerative diseases, particularly Parkinson's Disease.[1][2][4] this compound effectively crosses the blood-brain barrier, enabling the study of both central and peripheral LRRK2 signaling.

Recommended Dosage and Administration

The selection of an appropriate dose is critical for achieving desired target engagement while minimizing off-target effects. Based on pharmacokinetic and pharmacodynamic studies in Sprague Dawley rats, the following dosages are recommended.

Data Presentation: this compound Dosage and Pharmacokinetics in Rats

Parameter 4 mg/kg (single dose) 7.5 mg/kg (single dose) 7.5 mg/kg (twice daily)
Administration Route Oral GavageOral GavageOral Gavage
Unbound Plasma Concentration 23 ± 5 nM (at 8h)[5]25 ± 15 nM (at 12h)[5]25 ± 7 nM (at 12h, trough)[5][6]
LRRK2 Inhibition (Peripheral) Incomplete at trough levels[5][6]Full inhibition (1-10h), ~50% at 12h[7][8]Near-complete inhibition throughout[5][6]
Half-life (t½) 2.8 ± 1.3 hours[5]2.8 ± 1.3 hours[5]Metabolism induction may alter kinetics[5][6]

Key Insights:

  • A dosage of 7.5 mg/kg twice daily (BID) is recommended for studies requiring sustained and near-complete LRRK2 inhibition.[5][6][7][8]

  • A single dose of 7.5 mg/kg is sufficient for acute studies, providing full LRRK2 kinase inhibition for up to 10 hours.[7][8]

  • The 4 mg/kg dose may be suitable for studies where partial or transient LRRK2 inhibition is desired.[5][6]

Experimental Protocols

Below are detailed protocols for the preparation and administration of this compound and subsequent analysis of target engagement.

Protocol 1: this compound Formulation and Oral Administration

  • Vehicle Preparation : Prepare a solution of 10% Captisol in sterile water.

  • This compound Dissolution : Dissolve this compound in the 10% Captisol vehicle to achieve the desired final concentration (e.g., 3 mg/mL for a 7.5 mg/kg dose in a rat receiving 2.5 mL/kg).[7]

  • pH Adjustment : Adjust the pH of the solution to >2 using 1 M methanesulfonic acid to ensure solubility and stability.[7][9]

  • Administration : Administer the solution to rats via oral gavage. For BID dosing, maintain a 12-hour interval between administrations.[7][8]

Protocol 2: Western Blot for LRRK2 Target Engagement

  • Tissue Collection : Euthanize rats and collect brain (striatum) and kidney tissues. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C. For chronic studies, tissue collection is often performed 6-8 hours after the final dose to assess sustained inhibition.[7][8]

  • Protein Extraction : Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include those for total LRRK2 and phosphorylated LRRK2 at Ser935 (pSer935-LRRK2).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis : Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity and calculate the ratio of pSer935-LRRK2 to total LRRK2 as a measure of kinase inhibition. A significant decrease in this ratio indicates successful target engagement.[7][8]

Signaling Pathways and Experimental Workflow

LRRK2 Signaling Pathway

The diagram below illustrates the central role of LRRK2 in cellular signaling. This compound acts by directly inhibiting the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates, such as Rab GTPases.

LRRK2_Signaling cluster_0 This compound Inhibition cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Effects PFE360 This compound pLRRK2 pLRRK2 (Active) PFE360->pLRRK2 Inhibits LRRK2 LRRK2 LRRK2->pLRRK2 Autophosphorylation pRab pRab GTPases pLRRK2->pRab Phosphorylates Rab Rab GTPases Rab->pRab VesicularTrafficking Vesicular Trafficking pRab->VesicularTrafficking Regulates Chronic_Study_Workflow cluster_setup Phase 1: Model Induction and Treatment cluster_assessment Phase 2: In-life Assessments cluster_endpoint Phase 3: Endpoint Analysis AAV AAV-α-synuclein Injection (Day 0) Treatment Daily this compound (7.5 mg/kg BID) or Vehicle (Initiated Day 1) AAV->Treatment Behavior Motor Function Assessment (e.g., Cylinder Test at Week 9) Treatment->Behavior BodyWeight Weekly Body Weight Monitoring Treatment->BodyWeight Sacrifice Sacrifice and Tissue Collection (Week 10-12) Behavior->Sacrifice BodyWeight->Sacrifice Biochem Biochemical Analysis (Western Blot for pLRRK2) Sacrifice->Biochem Histo Histopathology (Kidney and Brain) Sacrifice->Histo

References

Application Notes and Protocols: PFE-360 Treatment in AAV-α-synuclein Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PFE-360, a potent and selective LRRK2 kinase inhibitor, in the adeno-associated virus (AAV)-α-synuclein rat model of Parkinson's disease (PD). The protocols detailed below are based on published studies and are intended to guide researchers in designing and executing similar experiments.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the accumulation of α-synuclein aggregates in Lewy bodies and the loss of dopaminergic neurons.[1][2] Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic risk factor for both familial and sporadic PD.[3][4] Increased LRRK2 kinase activity is thought to play a role in the disease's pathogenesis, making it a key therapeutic target.[3][4] The AAV-α-synuclein rat model, which involves the overexpression of human α-synuclein in the substantia nigra, effectively reproduces key pathological features of PD, including progressive neurodegeneration and motor deficits.[1][5] this compound is a brain-penetrant, orally active LRRK2 inhibitor used to investigate the therapeutic potential of targeting LRRK2 in preclinical models.[6][7]

Application Notes: Efficacy of Chronic this compound Treatment

Studies investigating the long-term effects of this compound in the AAV-α-synuclein rat model have shown that chronic LRRK2 inhibition results in only a marginal improvement in motor function.[3][8] While the treatment effectively engages its target, as evidenced by the near-complete inhibition of LRRK2 kinase activity in the brain, it does not significantly halt the underlying neurodegenerative processes or the aberrant neuronal firing activity in the subthalamic nucleus (STN) associated with α-synuclein overexpression.[9][10]

These findings contrast with reports of acute this compound administration normalizing aberrant STN firing, suggesting different outcomes between acute and chronic treatment regimens.[10] The results from chronic studies do not strongly support LRRK2 inhibition as a disease-modifying therapy for PD in this specific model, highlighting the need for further investigation in alternative α-synuclein-based models.[3]

Data Presentation

The following tables summarize the quantitative data from a key study on chronic this compound treatment in AAV-α-synuclein rats.

Table 1: Effect of Chronic this compound Treatment on Motor Function

GroupTreatmentContralateral Forepaw Touches / Total Touches (Mean ± SEM)
ControlVehicle0.52 ± 0.02
ControlThis compound (7.5 mg/kg)0.51 ± 0.02
AAV-α-synucleinVehicle0.25 ± 0.06
AAV-α-synucleinThis compound (7.5 mg/kg)0.38 ± 0.05
Data derived from Andersen et al. (2019). A marginal but statistically significant improvement was noted.[8]

Table 2: this compound Target Engagement and Brain Exposure

GroupTreatmentStriatal LRRK2-pS935 / Total LRRK2 Ratio (Mean ± SEM)Unbound this compound Brain Concentration (nM) (Mean ± SEM)
ControlVehicle1.00 ± 0.08N/A
ControlThis compound (7.5 mg/kg)<0.155.4 ± 10.1
AAV-α-synucleinVehicle0.95 ± 0.11N/A
AAV-α-synucleinThis compound (7.5 mg/kg)<0.158.7 ± 8.9
*Data adapted from Andersen et al. (2019) and presented as ratios relative to the control vehicle group. The results indicate full LRRK2 kinase inhibition.[8][9]

Table 3: Effect of Chronic this compound Treatment on Neurodegeneration Markers

GroupTreatmentStriatal Tyrosine Hydroxylase (TH) Level (% of Control)Striatal α-synuclein-pS129 Level (% of α-syn Vehicle)
AAV-α-synucleinVehicle~50%100%
AAV-α-synucleinThis compound (7.5 mg/kg)~50%No significant change
*Chronic this compound treatment did not alter the levels of striatal TH (a marker for dopaminergic neurodegeneration) or phosphorylated α-synuclein at serine 129 (a marker of α-synuclein pathology).[9]

Signaling Pathways and Experimental Workflows

LRRK2_AlphaSyn_Pathway cluster_neuron Dopaminergic Neuron AlphaSyn α-Synuclein Overexpression (AAV) pLRRK2 Hyperactive LRRK2 (pLRRK2) AlphaSyn->pLRRK2 Potentiates? LRRK2 LRRK2 LRRK2->pLRRK2 Autophosphorylation Pathology Neuronal Dysfunction & Neurodegeneration pLRRK2->Pathology Contributes to PFE360 This compound PFE360->pLRRK2 Inhibits Experimental_Workflow AAV_Injection AAV-α-synuclein Injection (Substantia Nigra) Treatment_Start Initiate Chronic this compound Treatment (7.5 mg/kg, twice daily, oral gavage) AAV_Injection->Treatment_Start Day 1 Behavioral_Testing Motor Function Assessment (Cylinder Test at 9 weeks) Treatment_Start->Behavioral_Testing Tissue_Collection Tissue Collection (10-12 weeks post-injection) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot, etc.) Tissue_Collection->Biochemical_Analysis Electrophysiology Electrophysiology (STN burst firing) Tissue_Collection->Electrophysiology

References

Application Notes and Protocols for PFE-360 in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PFE-360, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in preclinical neuroprotection studies, with a focus on Parkinson's disease models. The provided protocols are based on established methodologies from published research.

Introduction to this compound

This compound (also known as PF-06685360) is a brain-penetrant, orally active small molecule inhibitor of LRRK2 kinase activity.[1][2] Mutations in the LRRK2 gene that increase its kinase activity are a significant genetic risk factor for both familial and sporadic Parkinson's disease.[3] This has positioned LRRK2 kinase inhibitors like this compound as a promising therapeutic strategy for neuroprotection in Parkinson's disease and other neurodegenerative disorders where LRRK2 activity is implicated.[1][3] this compound has been shown to potently inhibit LRRK2 kinase activity in vivo, with a mean IC50 of 2.3 nM.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and in vivo efficacy of this compound.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpeciesReference
In Vitro IC50~6 nMNot Specified[5]
In Vivo IC502.3 nMRat[1][4]

Table 2: Pharmacokinetic and Dosing Information for this compound in Rats

ParameterValueRouteVehicleReference
Dosing Regimen7.5 mg/kg, twice dailyOral gavage10% captisol, pH 2 with methane sulfonic acid[6][7]
Serum Half-life (t½)~1.3 hoursOralNot Specified[5]
LRRK2 Inhibition (at 7.5 mg/kg)Full inhibition (1-10 h), ~50% inhibition (12 h)Oral10% captisol, pH 2 with methane sulfonic acid[6][7]

Table 3: Summary of In Vivo Neuroprotection Studies with this compound in an AAV-α-Synuclein Rat Model of Parkinson's Disease

Outcome MeasureThis compound Treatment EffectSignificanceReference
Motor Function (Cylinder Test)Partial normalization of forepaw use asymmetryStatistically significant improvement compared to vehicle[7]
Dopaminergic Neurodegeneration (Striatal TH expression)No significant impactNot significant[7]
α-synuclein Pathology (pS129 levels)No significant impactNot significant[7]
LRRK2 Kinase Activity (pSer935-LRRK2)Significant decreasep < 0.001[6][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in a preclinical model of Parkinson's disease.

PFE360_Signaling_Pathway cluster_0 This compound Mechanism of Action PFE360 This compound LRRK2 LRRK2 Kinase PFE360->LRRK2 Inhibits pLRRK2 Phosphorylated LRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation pRab_GTPases Phosphorylated Rab GTPases pLRRK2->pRab_GTPases Phosphorylates Rab_GTPases Rab GTPases Neurodegeneration Neurodegeneration pRab_GTPases->Neurodegeneration Contributes to

Caption: Proposed signaling pathway of this compound as a LRRK2 kinase inhibitor.

Experimental_Workflow cluster_workflow In Vivo Evaluation of this compound AAV_Injection AAV-α-synuclein Injection (Day 0) Treatment_Start This compound or Vehicle Treatment (Starts Day 1, Twice Daily) AAV_Injection->Treatment_Start Behavioral_Testing Motor Function Assessment (Cylinder Test, Week 9) Treatment_Start->Behavioral_Testing Tissue_Collection Brain Tissue Collection (Week 10-12) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Western Blot Analysis (pLRRK2, Total LRRK2, TH, α-synuclein) Tissue_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo this compound neuroprotection studies.

Experimental Protocols

In Vivo AAV-α-Synuclein Rat Model of Parkinson's Disease

This protocol describes the induction of α-synuclein pathology in rats to model key aspects of Parkinson's disease.

Materials:

  • Female Sprague Dawley rats (10-12 weeks old)[7]

  • Adeno-associated viral vectors 2/5 (AAV) encoding human wild-type α-synuclein or an empty vector control[7]

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Analgesic (e.g., buprenorphine, 0.05 mg/kg)[7]

Procedure:

  • Anesthetize the rats and mount them in a stereotaxic frame.

  • Perform a craniotomy to expose the target brain region (e.g., substantia nigra).

  • Inject the AAV-α-synuclein or empty vector control into the substantia nigra.

  • Suture the incision and provide post-operative care, including analgesia for 24 hours.[7]

  • Allow for transgene expression for a designated period (e.g., 9 weeks) before initiating behavioral testing.[6]

This compound Formulation and Oral Administration

This protocol details the preparation and administration of this compound to the animal model.

Materials:

  • This compound[6][7]

  • Vehicle: 10% captisol[6][7]

  • 1 M Methane sulfonic acid[6][7]

  • Oral gavage tubes[6][7]

Procedure:

  • Dissolve this compound in the vehicle to a final concentration of 3 mg/mL.[6][7]

  • Adjust the pH of the solution to 2 using 1 M methane sulfonic acid.[6][7]

  • Administer the this compound solution or vehicle to the rats via oral gavage at a dose of 7.5 mg/kg.[6][7]

  • Dosing is typically performed twice daily with a 12-hour interval.[6][7]

Motor Function Assessment: The Cylinder Test

The cylinder test is used to assess forelimb asymmetry, a measure of motor deficit in unilateral Parkinson's disease models.

Materials:

  • Transparent cylinder (e.g., 20 cm diameter, 30 cm high)

  • Video recording equipment

Procedure:

  • Place the rat in the transparent cylinder.

  • Record the animal's exploratory behavior for a set period (e.g., 5 minutes).

  • Score the number of times the rat uses its left, right, or both forepaws to touch the wall of the cylinder during a rear.

  • Calculate the percentage of contralateral forepaw use relative to the total number of wall touches. A decrease in contralateral forepaw use indicates a motor deficit.

  • In this compound studies, perform the test 1-2 hours after the final dose.[6]

Western Blot Analysis of LRRK2 Kinase Activity and Neurodegeneration Markers

This protocol is for quantifying protein levels in brain tissue to assess target engagement and neuroprotection.

Materials:

  • Rat brain tissue (striatum and substantia nigra)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-pSer935-LRRK2

    • Anti-total LRRK2

    • Anti-Tyrosine Hydroxylase (TH)

    • Anti-pS129-α-synuclein

    • Anti-α-synuclein

    • Anti-β-actin or other loading control

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize brain tissue in lysis buffer and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control. For assessing LRRK2 inhibition, calculate the ratio of pSer935-LRRK2 to total LRRK2.[6][7]

Safety and Other Considerations

  • Renal Effects: Chronic administration of this compound in rats has been associated with morphological changes in the kidneys, including the accumulation of hyaline droplets in the renal proximal tubular epithelium.[9][10] However, these changes were not linked to kidney toxicity or impaired function and were partially reversible after a treatment-free period.[9][10]

  • Pulmonary Effects: While LRRK2 knockout animals have shown effects in the lungs, studies with this compound in rats did not observe similar adverse effects in this organ.[9][10] Lower doses of LRRK2 inhibitors may minimize potential lung effects.[1]

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 kinase activity in neurodegeneration. The protocols outlined above provide a framework for conducting in vivo studies to assess the neuroprotective potential of this compound. While the compound has shown robust target engagement in preclinical models, its neuroprotective efficacy may be model-dependent, highlighting the importance of careful experimental design and the use of multiple outcome measures. Researchers should also be mindful of the potential for on-target effects in peripheral organs such as the kidneys.

References

Application Notes and Protocols for In Vivo Use of PFE-360

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFE-360, also known as PF-06685360, is a potent, selective, and orally active inhibitor of the leucine-rich repeat kinase 2 (LRRK2).[1] With an in vivo IC50 of 2.3 nM, this compound serves as a critical tool in studying the physiological and pathological roles of LRRK2, particularly in the context of neurodegenerative diseases like Parkinson's.[1][2][3] These application notes provide detailed protocols for the dissolution of this compound for in vivo administration, ensuring optimal delivery and reproducible results in preclinical research.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1527475-61-1[1][4]
Molecular Formula C₁₆H₁₆N₆O[4]
Molecular Weight 308.34 g/mol [2]
In Vivo IC50 2.3 nM (for LRRK2)[1][2][3]

In Vitro Solubility

The solubility of this compound in dimethyl sulfoxide (DMSO) is a critical first step for preparing stock solutions. It is important to use fresh, high-quality DMSO as it is hygroscopic and absorbed moisture can impact solubility.[4]

SolventConcentrationNotesReference
DMSO 10.42 mg/mL (33.79 mM)Ultrasonic treatment may be required to fully dissolve the compound.[1][3]
DMSO 31 mg/mL (100.53 mM)Use fresh DMSO to avoid reduced solubility due to moisture absorption.[4]
Water Insoluble[4]
Ethanol Insoluble[4]

In Vivo Dissolution Protocols

The following are established protocols for dissolving this compound for in vivo administration. The choice of vehicle will depend on the specific experimental requirements, including the route of administration and desired dosing volume. It is recommended to prepare fresh solutions for each experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 1: Aqueous Formulation

This formulation is suitable for oral or parenteral administration where a clear solution is desired.

ComponentPercentage
DMSO 10%
PEG300 40%
Tween-80 5%
Saline 45%
Solubility ≥ 1.04 mg/mL (3.37 mM)

Protocol 2: Cyclodextrin-Based Formulation

This formulation utilizes a solubilizing agent, SBE-β-CD, to enhance the aqueous solubility of this compound.

ComponentPercentage
DMSO 10%
20% SBE-β-CD in Saline 90%
Solubility ≥ 1.04 mg/mL (3.37 mM)

Protocol 3: Oil-Based Formulation

This formulation is suitable for oral gavage.

ComponentPercentage
DMSO 10%
Corn Oil 90%
Solubility ≥ 1.04 mg/mL (3.37 mM)

Protocol 4: Carboxymethylcellulose-Based Suspension

This protocol is for preparing a homogenous suspension for oral administration.

ComponentPreparation
CMC-Na Solution Add 5 mg of this compound to 1 mL of CMC-Na solution.
Final Concentration 5 mg/mL

Experimental Workflow for In Vivo Formulation

The following diagram illustrates a generalized workflow for the preparation of this compound for in vivo studies.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Vehicle cluster_2 Final Formulation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve add_stock Add Stock Solution to Vehicle dissolve->add_stock mix_components Mix Vehicle Components (e.g., PEG300, Tween-80, Saline) mix_components->add_stock vortex Vortex/Sonicate to Ensure Homogeneity add_stock->vortex administer Administer to Animal Model vortex->administer G PFE360 This compound LRRK2 LRRK2 Kinase PFE360->LRRK2 Inhibits Rab Rab Proteins LRRK2->Rab Phosphorylates VesicularTrafficking Vesicular Trafficking Rab->VesicularTrafficking Autophagy Autophagy Rab->Autophagy

References

Application Notes and Protocols for PFE-360 in Primary Neuronal Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PFE-360, also known as PF-06685360, is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] With an in vivo IC50 of approximately 2.3 nM, this compound serves as a critical tool for investigating the physiological and pathological roles of LRRK2 kinase activity in neuronal function and neurodegenerative diseases, particularly Parkinson's Disease (PD).[1][2] Mutations in the LRRK2 gene are a significant cause of familial and sporadic PD, and increased LRRK2 kinase activity is a key pathogenic event. These application notes provide detailed protocols for the use of this compound in primary neuronal cell culture experiments to assess its inhibitory effects on LRRK2 signaling and to evaluate its impact on neuronal viability.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of LRRK2. The primary and most reliable pharmacodynamic marker of LRRK2 kinase inhibition is the dephosphorylation of LRRK2 at serine 935 (pS935). Therefore, a reduction in the ratio of phosphorylated LRRK2 (pS935) to total LRRK2 protein is a direct indicator of this compound target engagement in cellular models.

Data Presentation

This compound Activity and Efficacy
ParameterValueCell TypeReference
In Vivo IC50 2.3 nMNot Applicable[1][2]
In Vitro IC50 ~6 nMNot Specified
Effects of this compound on LRRK2 Phosphorylation in Primary Neurons

The following table summarizes the dose-dependent effect of this compound on the phosphorylation of LRRK2 at Ser935 in primary cortical neurons derived from LRRK2G2019S transgenic mice. Neurons were treated for 16 days starting at 5 days in vitro (DIV).

This compound Concentration (nM)Normalized pS935/Total LRRK2 Ratio (Mean ± SEM)Cell TypeReference
0 (Vehicle)1.00 ± 0.12Mouse Primary Cortical Neurons (LRRK2G2019S)[3]
50.25 ± 0.05Mouse Primary Cortical Neurons (LRRK2G2019S)[3]
300.15 ± 0.03Mouse Primary Cortical Neurons (LRRK2G2019S)[3]
1200.10 ± 0.02Mouse Primary Cortical Neurons (LRRK2G2019S)[3]

Experimental Protocols

Protocol 1: Assessment of LRRK2 Kinase Inhibition in Primary Neuronal Cultures using Western Blot

This protocol details the treatment of primary neuronal cultures with this compound and subsequent analysis of LRRK2 phosphorylation.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • This compound (PF-06685360)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Primary Neuron Culture: Culture primary neurons using established protocols. For example, plate dissociated hippocampal or cortical neurons from embryonic or early postnatal rodents in appropriate media and supplements.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the desired day in vitro (e.g., DIV 5), treat the neuronal cultures with varying concentrations of this compound (e.g., 5, 30, 120 nM) or vehicle (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the neurons (typically <0.1%).

    • Incubate the cultures for the desired duration (e.g., 16 days), replacing the media with freshly prepared this compound-containing media every 3-4 days.[3]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for pS935-LRRK2, total LRRK2, and the loading control.

    • Calculate the ratio of pS935-LRRK2 to total LRRK2 for each sample.

    • Normalize this ratio to the vehicle-treated control to determine the extent of inhibition.

Protocol 2: Neuronal Viability Assessment following this compound Treatment

This protocol provides a general framework for assessing the effect of this compound on neuronal viability using common assays such as the MTT or LDH assay.

Materials:

  • Primary neuronal cultures

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Plating and Treatment:

    • Plate primary neurons in a 96-well plate at a suitable density.

    • Treat the neurons with a range of this compound concentrations and a vehicle control as described in Protocol 1.

  • Viability Assay (MTT Example):

    • At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Viability Assay (LDH Example):

    • At the end of the treatment period, collect a sample of the culture medium from each well.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.

    • Measure the absorbance at the recommended wavelength using a plate reader.

  • Data Analysis:

    • For the MTT assay, express the results as a percentage of the vehicle-treated control.

    • For the LDH assay, calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Rab_GTPases Rab GTPases LRRK2_active LRRK2 (Active) Rab_GTPases->LRRK2_active Activation Phosphoregulation Phosphorylation/ Dephosphorylation Phosphoregulation->LRRK2_active Activation LRRK2_inactive LRRK2 (Inactive) Vesicular_Trafficking Vesicular Trafficking LRRK2_active->Vesicular_Trafficking Autophagy Autophagy LRRK2_active->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_Dynamics Neuronal_Morphology Neuronal Morphology LRRK2_active->Neuronal_Morphology PFE360 This compound PFE360->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Analysis cluster_data Data Interpretation Culture Primary Neuronal Culture (e.g., Cortical Neurons) Treatment Treat with this compound (Varying Concentrations + Vehicle) Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Viability Neuronal Viability Assay (e.g., MTT, LDH) Treatment->Viability WB Western Blot (pS935-LRRK2, Total LRRK2) Lysis->WB Quant Quantify Band Intensities & Calculate pS935/Total LRRK2 Ratio WB->Quant ViabilityAnalysis Analyze Viability Data Viability->ViabilityAnalysis DoseResponse Generate Dose-Response Curve Quant->DoseResponse

References

Application Notes and Protocols for Long-Term PFE-360 Exposure in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for studying the long-term effects of PFE-360, a potent and selective LRRK2 inhibitor, in rodent models. The included protocols are based on established preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapeutics for Parkinson's disease. This compound has been identified as a brain-penetrant LRRK2 inhibitor. Understanding its long-term effects in animal models is crucial for preclinical safety and efficacy assessment. The following sections detail experimental designs, key findings, and specific protocols for evaluating the chronic effects of this compound exposure.

In Vivo Studies in Rodent Models

Long-term studies in rats have been instrumental in characterizing the pharmacological and toxicological profile of this compound.

Animal Models
  • AAV-α-Synuclein Rat Model of Parkinson's Disease: This model is used to study the potential neuroprotective and symptomatic effects of LRRK2 inhibition. Overexpression of α-synuclein in the substantia nigra leads to progressive neurodegeneration and motor deficits, mimicking key aspects of Parkinson's disease.

  • Sprague Dawley Rats: This strain is commonly used for general toxicology and safety pharmacology studies to assess the effects of long-term drug exposure on various organs.

Dosing and Administration

This compound is typically administered orally via gavage. Chronic studies have utilized doses of 4 mg/kg and 7.5 mg/kg, administered twice daily (BID) for durations of up to 10-12 weeks[1][2]. This dosing regimen has been shown to achieve significant and sustained LRRK2 kinase inhibition in the brain[3][4][5].

Summary of Key Findings

Long-term this compound administration in rats has demonstrated both central nervous system efficacy and peripheral organ effects.

Central Nervous System Effects

In the AAV-α-synuclein rat model, chronic this compound treatment has been observed to partially normalize motor dysfunction[4]. This is associated with potent inhibition of LRRK2 kinase activity in the brain, as measured by a significant decrease in the ratio of phosphorylated LRRK2 (pSer935) to total LRRK2[3][5][6].

Renal Effects

Chronic administration of this compound in rats induces morphological changes in the kidneys, characterized by the progressive accumulation of hyaline droplets in the renal proximal tubular epithelium[7][8]. Importantly, these changes have been reported to be non-adverse, with no evidence of renal tubular injury or impaired kidney function based on blood and urine parameters[7][8]. These morphological alterations were found to be partially reversible after a treatment-free period[7][9].

Pulmonary Effects

While some LRRK2 inhibitors have been associated with pulmonary changes in non-human primates, studies in rats with this compound did not reveal any adverse effects in the lungs[7][8].

Quantitative Data Summary

The following tables summarize the key quantitative findings from long-term this compound exposure studies in rats.

Table 1: Pharmacodynamic Effects of Chronic this compound Treatment in Rat Brain

ParameterAnimal ModelDoseDurationOutcomeReference
LRRK2 Kinase Inhibition (pS935/total LRRK2 ratio)AAV-α-synuclein rats7.5 mg/kg BID10-12 weeksSignificant decrease, indicating full target engagement[3][6]
Unbound this compound Brain ConcentrationAAV-α-synuclein rats7.5 mg/kg BID10-12 weeksConcentrations sufficient for >99% LRRK2 inhibition[5]

Table 2: Motor Function Assessment in AAV-α-Synuclein Rats

TestDoseDurationOutcomeReference
Cylinder Test (Forelimb Asymmetry)7.5 mg/kg BID9 weeksPartial normalization of dysfunctional forepaw use[4]
Spontaneous Locomotor Activity7.5 mg/kg BID10-12 weeksNo significant change after repeated administration[6]

Table 3: Renal Safety Profile of Chronic this compound Treatment in Rats

FindingDoseDurationDetailsReference
Morphological Changes7.5 mg/kg BIDUp to 12 weeksAccumulation of hyaline droplets in renal proximal tubules[7][8]
Renal Function7.5 mg/kg BIDUp to 12 weeksNo significant changes in blood and urine parameters indicative of kidney toxicity[7][8]
Reversibility7.5 mg/kg BID8 weeks treatment + 30-day recoveryMorphological changes were partially reversible[9]

Experimental Protocols

The following are detailed protocols for key experiments cited in the long-term this compound studies.

Protocol: Cylinder Test for Motor Asymmetry

Objective: To assess forelimb use asymmetry in rodent models of unilateral brain injury, such as the AAV-α-synuclein rat model.

Materials:

  • Transparent glass cylinder (20 cm diameter, 40 cm height)[4][10]

  • Mirrors placed behind the cylinder for a 360-degree view[3][4]

  • Video recording equipment[3]

Procedure:

  • Habituate the rats to the testing room for at least 1 hour prior to the test.

  • Place the rat gently into the cylinder.

  • Record the rat's activity for 5 minutes or until a minimum of 20 forepaw contacts with the cylinder wall are made[3].

  • The rat should be allowed to move freely and explore the cylinder.

Data Analysis:

  • A blinded observer should score the number of times the contralateral (impaired) and ipsilateral (unimpaired) forepaws independently touch the cylinder wall.

  • Calculate the percentage of contralateral forepaw use as: (Number of contralateral paw touches / Total number of paw touches) x 100.

  • A score of 50% indicates equal use of both forepaws, while a lower score suggests a deficit in the contralateral paw[4].

Protocol: Western Blot for LRRK2 and pLRRK2

Objective: To quantify the levels of total LRRK2 and phosphorylated LRRK2 (pSer935) in brain tissue to assess target engagement of this compound.

Materials:

  • Rat brain tissue (e.g., striatum)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: Rabbit anti-LRRK2 (phospho S935), Mouse anti-LRRK2

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize brain tissue in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Prepare samples by mixing with Laemmli buffer and heating.

  • Load equal amounts of protein per lane and resolve by SDS-PAGE. Run separate gels for phosphorylated and total protein detection to avoid stripping and reprobing[11].

  • Transfer proteins to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Data Analysis:

  • Quantify the band intensities for pLRRK2 and total LRRK2 using densitometry software.

  • Calculate the ratio of pLRRK2 to total LRRK2 for each sample.

  • Normalize the data to a control group (e.g., vehicle-treated animals).

Protocol: Histopathological Evaluation of Rat Kidneys

Objective: To assess the morphological changes, specifically the presence of hyaline droplets, in the kidneys of rats following long-term this compound exposure.

Materials:

  • Rat kidneys

  • 10% neutral buffered formalin

  • Ethanol series (for dehydration)

  • Xylene (for clearing)

  • Paraffin wax

  • Microtome

  • Glass slides

  • Staining reagents: Hematoxylin and Eosin (H&E), Chromotrope-Aniline-Blue stain[1][2] or Mallory-Heidenhain stain[12][13][14].

Procedure:

  • Fix the kidneys in 10% neutral buffered formalin.

  • Process the fixed tissues through a series of graded ethanol solutions for dehydration, followed by xylene for clearing.

  • Embed the tissues in paraffin wax.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with H&E for general morphology.

  • For specific visualization of hyaline droplets, use a special stain such as Chromotrope-Aniline-Blue, which stains the droplets a bright red color[1][2].

  • Dehydrate, clear, and coverslip the stained slides.

Data Analysis:

  • A qualified pathologist, blinded to the treatment groups, should examine the slides.

  • Evaluate the presence, severity, and distribution of hyaline droplets in the proximal convoluted tubules.

  • Grade the findings (e.g., minimal, mild, moderate, marked).

  • Note any other pathological changes, such as tubular degeneration, necrosis, or inflammation.

Visualizations

Signaling Pathway

LRRK2_Inhibition_Pathway cluster_PFE360 This compound cluster_LRRK2 LRRK2 Kinase cluster_downstream Downstream Effects PFE360 This compound LRRK2_active Active LRRK2 (Phosphorylated) PFE360->LRRK2_active Inhibition LRRK2_inactive Inactive LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation Autophagy Altered Autophagy & Lysosomal Function Rab_GTPases->Autophagy Neuronal_Function Modulation of Neuronal Function Autophagy->Neuronal_Function Renal_Function Altered Renal Proximal Tubule Function Autophagy->Renal_Function

Caption: this compound inhibits LRRK2 kinase activity and downstream signaling.

Experimental Workflow

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Animal Model Selection (e.g., AAV-α-synuclein Rat) dosing Chronic this compound Dosing (e.g., 7.5 mg/kg BID, 10-12 weeks) start->dosing behavior Behavioral Assessment (Cylinder Test) dosing->behavior tissue Tissue Collection (Brain, Kidneys) behavior->tissue western Western Blot (pLRRK2/total LRRK2) tissue->western histo Histopathology (Kidney H&E, Special Stains) tissue->histo end End: Data Analysis & Interpretation western->end histo->end

Caption: Workflow for long-term this compound studies in animal models.

References

Troubleshooting & Optimization

Potential off-target effects of PFE-360.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of PFE-360, a potent and selective LRRK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, also known as PF-06685360, is a potent, selective, and brain-penetrant small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] It functions by targeting the kinase domain of LRRK2, thereby inhibiting its kinase activity. The in vivo IC50 for LRRK2 inhibition has been reported to be 2.3 nM.[1][3]

Q2: How selective is this compound for LRRK2? Is there a kinome scan available?

A2: this compound is described as a selective LRRK2 inhibitor.[1][2][3][4][5] However, a comprehensive quantitative kinase selectivity profile or a wide-panel kinome scan for this compound is not publicly available in the reviewed literature. While other LRRK2 inhibitors have been profiled against extensive kinase panels, similar detailed data for this compound has not been disclosed in the provided search results. For another selective LRRK2 inhibitor, GNE-7915, a selectivity profile using the DiscoverX KinomeScan competitive binding assay across 392 kinases was conducted, demonstrating its high selectivity for LRRK2.[6]

Q3: Are there any known off-target effects of this compound?

A3: While a detailed off-target kinase profile is not publicly available, preclinical studies have revealed on-target-related effects in peripheral organs that could be misinterpreted as off-target effects. These have been observed with this compound and other LRRK2 inhibitors.[6] Specifically, these include morphological changes in the kidneys of rats and the accumulation of lamellar bodies in the lungs of non-human primates.[1][7] It is important to note that these effects are considered to be related to the inhibition of LRRK2 in these tissues.

Q4: What are the observed renal effects of this compound in animal models?

A4: In studies with rats, treatment with this compound induced morphological changes in the kidneys, including a darkened appearance and the progressive accumulation of hyaline droplets in the renal proximal tubular epithelium.[7][8] Importantly, these changes were not associated with any histopathological evidence of renal tubular injury or impaired kidney function and were found to be partially reversible after a treatment-free period.[7][8]

Q5: What are the observed pulmonary effects of this compound and other LRRK2 inhibitors?

A5: LRRK2 kinase inhibitors, including this compound, have been shown to cause an abnormal accumulation of lamellar bodies in type II pneumocytes in non-human primates.[1] These findings, however, were reported to be reversible and did not result in pulmonary functional consequences.[1]

Troubleshooting Guides

Issue 1: Unexpected Phenotype in Non-neuronal Cells or Tissues

  • Question: I am observing a phenotype in my cell line (e.g., kidney or lung-derived) or peripheral tissues in my animal model after treatment with this compound. Is this an off-target effect?

  • Answer: While off-target effects cannot be entirely ruled out without a specific kinase screen, the observed phenotype may be an on-target effect of LRRK2 inhibition in that specific cell or tissue type. LRRK2 is expressed in various tissues, including the kidney and lung, and its inhibition can lead to cellular changes. In rats, this compound has been shown to cause reversible renal changes, and in non-human primates, reversible effects in lung pneumocytes have been observed with LRRK2 inhibitors.[1][7][8] It is recommended to perform downstream analysis of LRRK2 signaling in your model system (e.g., phosphorylation of Rab proteins) to confirm target engagement.

Issue 2: Variability in LRRK2 Inhibition

  • Question: I am seeing inconsistent inhibition of LRRK2 phosphorylation (pSer935) in my experiments. What could be the cause?

  • Answer: Inconsistent results can arise from several factors. Ensure complete solubilization of this compound, as it has low aqueous solubility.[9] Use of fresh DMSO is recommended as moisture can reduce solubility.[2] For in vivo studies, consider the pharmacokinetic profile of this compound, which has a half-life of approximately 1.3 hours in rats.[9] The timing of sample collection relative to the last dose is critical for observing maximal target engagement.[10] In cell-based assays, ensure adequate incubation time and appropriate concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Issue 3: Discrepancy Between In Vitro Potency and Cellular Activity

  • Question: The potent in vitro IC50 of this compound is not translating to the expected level of inhibition in my cellular assay. Why might this be?

  • Answer: Several factors can contribute to a discrepancy between biochemical and cellular potency. Cell permeability, the presence of ATP in the cellular environment competing with the inhibitor, and potential for efflux by cellular transporters can all reduce the effective intracellular concentration of the inhibitor. It is recommended to verify target engagement in your cellular model by measuring the phosphorylation of LRRK2 at Ser935 or a downstream substrate like Rab10.[11]

Data Presentation

Table 1: Potency of this compound

ParameterValueSpecies/SystemReference
In vivo IC502.3 nMNot Specified[1][3]
In vitro IC50~6 nMNot Specified[9]

Table 2: Summary of Preclinical Findings with this compound

OrganSpeciesFindingsFunctional ImpactReversibilityReference
KidneyRatDarkened kidneys, accumulation of hyaline droplets in proximal tubular epitheliumNo evidence of tubular injury or impaired functionPartially reversible[7][8]
LungNon-human primateAbnormal accumulation of lamellar bodies in type II pneumocytesNo pulmonary functional consequences reportedReversible[1]
BrainRatInhibition of LRRK2-pSer935Normalization of aberrant firing patterns in a Parkinson's disease modelNot Applicable[5][10][11]

Experimental Protocols

Protocol 1: Assessment of LRRK2 Target Engagement in Cultured Cells

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Data Analysis: Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935-LRRK2 signal to the total LRRK2 signal for each sample.

Protocol 2: In Vivo Assessment of LRRK2 Inhibition in Rodents

  • Compound Formulation and Dosing: Formulate this compound in a suitable vehicle for oral administration (e.g., 10% captisol in water, adjusted to pH 2 with methane sulfonic acid).[10] Administer the desired dose (e.g., 7.5 mg/kg, twice daily) by oral gavage.[10]

  • Tissue Collection: At a specified time point after the final dose (e.g., 1-12 hours), euthanize the animals and perfuse with saline.[1][8] Collect tissues of interest (e.g., brain, kidney, lung).

  • Tissue Homogenization and Lysis: Homogenize the tissues in a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Follow the Western Blotting protocol as described above (Protocol 1, step 4).

  • Data Analysis: Analyze the ratio of pSer935-LRRK2 to total LRRK2 to determine the extent of target inhibition in different tissues.[11]

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates & Cellular Processes LRRK2_Activation LRRK2 Activation (e.g., Autophosphorylation) LRRK2 LRRK2 LRRK2_Activation->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy PFE_360 This compound PFE_360->LRRK2

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Hypothesis (Investigating this compound Effect) In_Vitro In Vitro Experiments (Cell lines) Start->In_Vitro In_Vivo In Vivo Experiments (Animal models) Start->In_Vivo Dose_Response Dose-Response & Time-Course In_Vitro->Dose_Response In_Vivo->Dose_Response Target_Engagement Target Engagement Assay (pLRRK2/total LRRK2) Dose_Response->Target_Engagement Phenotypic_Assay Phenotypic/Functional Assay Target_Engagement->Phenotypic_Assay Data_Analysis Data Analysis & Interpretation Phenotypic_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound effects.

Troubleshooting_Guide Start Unexpected Result Observed Check_Target_Engagement Verified Target Engagement? (pLRRK2 decreased) Start->Check_Target_Engagement No_Engagement Troubleshoot Assay: - Compound solubility - Dosing/Timing - Reagent quality Check_Target_Engagement->No_Engagement No Engagement_Confirmed Is the phenotype in a known LRRK2-expressing peripheral tissue? Check_Target_Engagement->Engagement_Confirmed Yes On_Target_Effect Potential On-Target Effect: - Review literature on LRRK2 function in that tissue Engagement_Confirmed->On_Target_Effect Yes Off_Target_Screen Consider Off-Target Effect: - Perform broader kinase screen - Use structurally different LRRK2 inhibitor as control Engagement_Confirmed->Off_Target_Screen No/Unknown

Caption: Troubleshooting decision tree for unexpected experimental results.

References

PFE-360-Induced Renal Changes in Rats: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the renal changes observed in rats during non-clinical studies with PFE-360, a potent LRRK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the expected renal observations in rats treated with this compound?

A1: Treatment with this compound in rats typically induces morphological changes in the kidneys. These include a visible darkening of the kidneys and the progressive accumulation of hyaline droplets within the renal proximal tubular epithelium.[1][2] Importantly, these changes are not associated with histopathological evidence of renal tubular injury or alterations in blood and urine parameters that would indicate kidney toxicity or impaired function.[1]

Q2: Are the this compound-induced renal changes reversible?

A2: Yes, the morphological changes observed in the kidneys are considered reversible. Studies have shown that these changes are at least partially reversible within a 30-day treatment-free period.[1]

Q3: Do these renal findings indicate nephrotoxicity?

A3: Based on current data, the this compound-induced renal changes in rats are not considered indicative of nephrotoxicity.[1] Extensive monitoring has shown no evidence of renal tubular injury or impairment of kidney function, even after prolonged treatment periods of up to 12 weeks.[1]

Q4: What is the proposed mechanism for the formation of hyaline droplets?

A4: The precise mechanism is still under investigation. However, LRRK2 is known to be involved in cellular processes such as autophagy and endolysosomal trafficking.[3][4] Inhibition of LRRK2 may disrupt protein reabsorption and processing in the proximal tubules, leading to the accumulation of proteinaceous material in the form of hyaline droplets. It is important to distinguish this from male rat-specific alpha 2u-globulin nephropathy, as hyaline droplets can be a more general finding.[5][6]

Q5: At what dose and time point do these renal changes become apparent?

A5: Morphological changes in the kidney have been detected as early as two weeks into treatment with this compound at doses of 7.5 mg/kg administered twice daily.[1][7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
No observable darkened kidneys or hyaline droplets after expected treatment duration. 1. Incorrect dosage or formulation of this compound.2. Insufficient duration of treatment.3. Strain or sex differences in rats.4. Issues with histopathological staining techniques.1. Verify the dose, formulation, and administration protocol of this compound.2. Ensure the treatment duration is at least two weeks.3. Confirm the rat strain and sex are consistent with previous studies (e.g., female Sprague-Dawley rats).4. Review and optimize the histopathology protocol, especially the staining for hyaline droplets (e.g., using Chromotrope-Aniline-Blue stain).[8][9]
Observation of renal tubular injury (e.g., necrosis, apoptosis) in addition to hyaline droplets. 1. Potential off-target effects of the specific batch of this compound.2. Confounding factors such as underlying health issues in the animal cohort.3. Contamination of the dosing solution.1. Analyze the purity and integrity of the this compound compound.2. Conduct a thorough health screening of the animals prior to the study.3. Prepare fresh dosing solutions and ensure sterile handling procedures.
Significant changes in blood or urine biomarkers of kidney function (e.g., BUN, creatinine). 1. This is an unexpected finding based on current literature and may indicate a departure from the known profile of this compound.2. Potential for a compound-unrelated nephrotoxic event.1. Immediately re-evaluate all experimental parameters.2. Consider including additional kidney injury biomarkers (e.g., KIM-1, osteopontin) in your analysis.[2]3. If confirmed, this would represent a significant new finding that warrants further investigation.
Hyaline droplets are observed in male rats only. 1. Potential for confounding alpha 2u-globulin nephropathy, a known phenomenon in male rats exposed to certain compounds.1. While this compound effects have been reported in female rats, if using male rats, it is crucial to characterize the nature of the hyaline droplets to distinguish from alpha 2u-globulin accumulation.[10][11][12]

Data Presentation

The following tables present representative quantitative data illustrating the lack of significant changes in key renal function parameters in rats treated with this compound, as has been reported in the literature.

Table 1: Representative Serum Clinical Chemistry Data

ParameterVehicle Control (Mean ± SD)This compound (7.5 mg/kg BID) (Mean ± SD)
Urea (mmol/L)6.5 ± 1.26.8 ± 1.5
Creatinine (µmol/L)45 ± 847 ± 10
Albumin (g/L)30 ± 329 ± 4

Note: These values are illustrative and represent the reported findings of no statistically significant differences between groups.[1]

Table 2: Representative Urinalysis Data

ParameterVehicle ControlThis compound (7.5 mg/kg BID)
pHNormalNormal
ProteinNegative/TraceNegative/Trace
Specific GravityNormalNormal
ErythrocytesNegativeNegative
GlucoseNegativeNegative

Note: This table summarizes the typical findings from standard urinalysis, indicating no adverse effects on these parameters.[2]

Experimental Protocols

Histopathology of the Kidney
  • Tissue Collection and Fixation: At the scheduled termination, rats are euthanized, and the kidneys are excised and weighed. The kidneys are then fixed in 10% neutral buffered formalin.

  • Tissue Processing and Embedding: The fixed tissues are processed through a graded series of alcohol and xylene and subsequently embedded in paraffin wax.

  • Sectioning and Staining: 4-5 µm thick sections are cut and mounted on glass slides. For routine examination, sections are stained with Hematoxylin and Eosin (H&E).

  • Special Staining for Hyaline Droplets: To specifically visualize hyaline droplets, a Chromotrope-Aniline-Blue (CAB) stain can be used, which stains the droplets a bright red color.[8][9]

  • Microscopic Examination: A board-certified veterinary pathologist examines the slides for any histopathological changes, with a focus on the proximal tubules for the presence of hyaline droplets, signs of cellular injury, and inflammation.

Blood and Urine Analysis
  • Blood Sampling: Blood is collected from anesthetized rats via cardiac puncture at termination. For serum clinical chemistry, blood is collected in tubes with a serum clot activator.

  • Serum Preparation and Analysis: Serum is separated by centrifugation. A standard clinical chemistry panel is analyzed using an automated analyzer. Key parameters for renal function include blood urea nitrogen (BUN), creatinine, and albumin.[2]

  • Urine Collection and Analysis: Urine is collected via cystocentesis from anesthetized rats before sacrifice. Standard urinalysis is performed using reagent strips and an automated analyzer to measure pH, protein, specific gravity, erythrocytes, and glucose. For more specific kidney injury biomarkers, urine can be analyzed using ELISA or other immunoassays for markers like KIM-1, osteopontin, and lipocalin-2.[2]

Visualizations

PFE360_Experimental_Workflow cluster_Dosing Dosing Regimen cluster_Monitoring In-Life Monitoring cluster_Termination Terminal Procedures cluster_Analysis Analysis Dosing This compound Administration (e.g., 7.5 mg/kg BID, oral gavage) Duration Treatment Duration (e.g., 2-12 weeks) Dosing->Duration Sacrifice Euthanasia Duration->Sacrifice Clinical_Obs Clinical Observations Body_Weight Body Weight Blood_Collection Blood Collection (Cardiac Puncture) Sacrifice->Blood_Collection Urine_Collection Urine Collection (Cystocentesis) Sacrifice->Urine_Collection Tissue_Harvest Kidney Excision & Weighing Sacrifice->Tissue_Harvest Clin_Chem Serum Clinical Chemistry (BUN, Creatinine) Blood_Collection->Clin_Chem Urinalysis Urinalysis (Protein, Specific Gravity) Urine_Collection->Urinalysis Histopathology Kidney Histopathology (H&E, CAB Staining) Tissue_Harvest->Histopathology

Caption: Experimental workflow for assessing this compound-induced renal changes in rats.

LRRK2_Signaling_Hypothesis cluster_kidney Renal Proximal Tubule PFE360 This compound LRRK2 LRRK2 Kinase Activity PFE360->LRRK2 Inhibition Endolysosomal Endolysosomal Pathway (Protein Trafficking & Degradation) LRRK2->Endolysosomal Modulates Protein_Reabsorption Altered Protein Reabsorption/Processing Endolysosomal->Protein_Reabsorption Leads to Proximal_Tubule Proximal Tubule Cells Hyaline_Droplets Hyaline Droplet Accumulation Protein_Reabsorption->Hyaline_Droplets Results in No_Toxicity No Functional Toxicity Hyaline_Droplets->No_Toxicity

Caption: Hypothesized pathway for this compound-induced renal changes.

References

LRRK2 Inhibitor Reversible Lung Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the reversible lung effects observed with LRRK2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing cytoplasmic vacuolation in type II pneumocytes in our preclinical studies with a LRRK2 inhibitor. Is this a known on-target effect?

Yes, the appearance of cytoplasmic vacuolation in type II pneumocytes is a well-documented on-target effect of LRRK2 kinase inhibitors.[1][2][3][4] This phenomenon has been consistently observed across different animal models, including non-human primates and rodents, and with various structurally distinct LRRK2 inhibitors.[1][3][5] The vacuoles are identified as abnormal accumulations of lamellar bodies, which are specialized lysosome-related organelles in type II pneumocytes responsible for surfactant storage and secretion.[4][5]

Q2: Are the observed lung changes reversible upon cessation of LRRK2 inhibitor treatment?

Current preclinical data strongly indicate that the lung histopathological changes are reversible.[1][2][5] Studies in non-human primates have demonstrated that after a washout period of as little as two weeks, the cytoplasmic vacuolation of type II pneumocytes returns to control levels.[1][4] This reversibility has been a key factor in the continued clinical development of LRRK2 inhibitors.[2]

Q3: Do the morphological changes in the lungs translate to functional respiratory deficits?

Despite the noticeable histopathological changes, studies in non-human primates have consistently shown that these alterations do not result in measurable pulmonary function deficits.[1][2] A comprehensive battery of translational pulmonary function tests has not revealed any significant impact on lung function in animals exhibiting type II pneumocyte vacuolation.[1]

Q4: What is the proposed mechanism behind LRRK2 inhibitor-induced lung effects?

The prevailing hypothesis is that LRRK2 kinase activity is essential for the normal homeostasis and trafficking of lamellar bodies within type II pneumocytes. Inhibition of LRRK2 is thought to disrupt the endolysosomal pathway, leading to the accumulation and enlargement of these surfactant-storing organelles.[4] This is supported by findings in LRRK2 knockout mice, which exhibit a similar lung phenotype to that observed with inhibitor treatment.[4]

Q5: Is there a dose-dependent relationship for the lung effects, and can a no-effect dose level be established?

Yes, a dose-dependent relationship has been observed. Studies have shown that at lower doses of certain LRRK2 inhibitors, significant target engagement in the brain can be achieved with minimal to no histopathological changes in the lung.[1][4] This suggests that a therapeutic window may exist where desired central nervous system effects can be separated from the peripheral lung effects. Establishing a no-effect dose level for the lung findings is a critical aspect of the preclinical safety evaluation of new LRRK2 inhibitors.[1]

Q6: Are there any biomarkers that can be used to monitor these lung effects non-invasively?

The lysosomal biomarker di-22:6-bis(monoacylglycerol) phosphate (BMP) has been investigated as a potential biomarker. While LRRK2 inhibitors have been shown to decrease urinary levels of di-22:6-BMP, and these levels return to baseline upon drug withdrawal, it has been concluded that urinary di-22:6-BMP is not a specific biomarker for the lung effects.[4] Therefore, histopathological assessment remains the gold standard for evaluating these changes.

Troubleshooting Guides

Issue: Unexpectedly severe lung vacuolation observed at a previously established "no-effect" dose.

  • Possible Cause 1: Compound Accumulation. Check for unexpected pharmacokinetics leading to higher than anticipated lung exposure. Review plasma and tissue concentration data if available.

  • Troubleshooting Step 1: Re-evaluate the dosing regimen and vehicle formulation. Ensure accurate dose administration.

  • Possible Cause 2: Animal Model Sensitivity. Consider potential differences in sensitivity between different strains or species of animals.

  • Troubleshooting Step 2: If using a different animal model from published studies, conduct a dose-range-finding study to establish the no-effect level in that specific model.

  • Possible Cause 3: Off-Target Effects. While the lung phenotype is a known on-target effect of LRRK2 inhibition, consider the possibility of off-target activities of your specific compound.

  • Troubleshooting Step 3: Profile the inhibitor against a broad panel of kinases and receptors to identify any potential off-target liabilities that might contribute to lung toxicity.

Issue: Difficulty in achieving a therapeutic window between CNS efficacy and lung effects.

  • Possible Cause 1: Insufficient Brain Penetration. The compound may have poor brain-to-plasma ratio, requiring high peripheral exposure to achieve therapeutic concentrations in the CNS.

  • Troubleshooting Step 1: Evaluate the physicochemical properties of the inhibitor and its ability to cross the blood-brain barrier. Consider co-administration with a P-glycoprotein inhibitor in preclinical models to assess the impact of efflux.

  • Possible Cause 2: High Peripheral LRRK2 Inhibition. The inhibitor may be highly potent against LRRK2 in peripheral tissues like the lung.

  • Troubleshooting Step 2: Characterize the relative potency of the inhibitor on LRRK2 in brain versus lung tissue homogenates to understand the peripheral-to-central activity ratio.

Quantitative Data Summary

Table 1: Summary of Histopathological Lung Findings in Non-Human Primates Treated with LRRK2 Inhibitors

LRRK2 InhibitorDoseDosing DurationHistopathological FindingReversibility (after washout)Reference
GNE-791530 mg/kg, BID2 weeksMild cytoplasmic vacuolation of type II pneumocytesComplete reversal after 2 weeks[1][4]
MLi-215 mg/kg, QD2 weeksMinimal to no vacuolationNot Applicable[1]
MLi-250 mg/kg, QD2 weeksMild cytoplasmic vacuolation of type II pneumocytesComplete reversal after 2 weeks[1]
PFE-3603 mg/kg, QD2 weeksMinimal to no vacuolationNot Applicable[1]
This compound6 mg/kg, QD2 weeksMild cytoplasmic vacuolation of type II pneumocytesNot Assessed[1]

Table 2: Summary of Pulmonary Function Tests in Non-Human Primates Treated with LRRK2 Inhibitors

LRRK2 InhibitorDoseDosing DurationPulmonary Function TestOutcomeReference
GNE-791530 mg/kg, BID2 weeksComprehensive battery (e.g., lung volume, capacity, gas exchange)No significant deficits observed[1]
MLi-250 mg/kg, QD2 weeksComprehensive battery (e.g., lung volume, capacity, gas exchange)No significant deficits observed[1]

Experimental Protocols

Histopathological Evaluation of Lung Tissue

Objective: To assess the presence and severity of cytoplasmic vacuolation in type II pneumocytes.

Methodology:

  • Tissue Collection and Fixation: Lungs are collected at necropsy, inflated with, and immersed in 10% neutral buffered formalin.

  • Tissue Processing: Fixed tissues are processed through graded alcohols and xylene and embedded in paraffin.

  • Sectioning: 5 µm sections are cut and mounted on glass slides.

  • Staining: Slides are stained with hematoxylin and eosin (H&E) for general morphological assessment.

  • Microscopic Examination: A board-certified veterinary pathologist examines the slides in a blinded fashion.

  • Scoring: The severity of type II pneumocyte vacuolation is typically graded on a scale (e.g., 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked).

Immunohistochemistry for Surfactant Protein C

Objective: To identify and confirm the involvement of type II pneumocytes.

Methodology:

  • Antigen Retrieval: Deparaffinized and rehydrated lung sections are subjected to heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a suitable blocking serum.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for pro-surfactant protein C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase conjugate and a chromogen such as diaminobenzidine (DAB) to visualize the staining.

  • Counterstaining: Slides are counterstained with hematoxylin.

  • Analysis: The distribution and intensity of staining in type II pneumocytes are evaluated.

Transmission Electron Microscopy (TEM) of Type II Pneumocytes

Objective: To ultrastructurally examine the lamellar bodies within type II pneumocytes.

Methodology:

  • Tissue Fixation: Small (1 mm³) sections of lung tissue are fixed in a glutaraldehyde-based fixative.

  • Post-fixation: Tissues are post-fixed in osmium tetroxide.

  • Dehydration and Embedding: The fixed tissues are dehydrated in a graded series of ethanol and embedded in an epoxy resin.

  • Sectioning: Ultrathin sections (60-90 nm) are cut using an ultramicrotome and mounted on copper grids.

  • Staining: Sections are stained with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: The grids are examined using a transmission electron microscope to visualize the morphology and accumulation of lamellar bodies.

Pulmonary Function Testing in Non-Human Primates

Objective: To non-invasively assess lung function.

Methodology:

  • Anesthesia and Intubation: The animal is anesthetized and intubated with an endotracheal tube.

  • Plethysmography: The animal is placed in a whole-body plethysmograph to measure changes in lung volume.

  • Forced Oscillation Technique: A forced oscillation technique can be used to measure respiratory system impedance, resistance, and reactance.

  • Pressure-Volume Loops: Pressure-volume loops are generated to assess lung compliance.

  • Gas Exchange Analysis: Arterial blood gas analysis is performed to evaluate the efficiency of gas exchange.

  • Data Acquisition and Analysis: Specialized software is used to record and analyze the various parameters of lung function.

Visualizations

LRRK2_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Type II Pneumocyte LRRK2_Inhibitor LRRK2 Inhibitor LRRK2 LRRK2 Kinase LRRK2_Inhibitor->LRRK2 Inhibits Vacuolation Accumulation of Lamellar Bodies (Cytoplasmic Vacuolation) LRRK2_Inhibitor->Vacuolation Leads to Endolysosomal_System Endolysosomal System LRRK2->Endolysosomal_System Regulates Lamellar_Body Lamellar Body Homeostasis & Trafficking Endolysosomal_System->Lamellar_Body Surfactant_Secretion Surfactant Secretion Lamellar_Body->Surfactant_Secretion Normal Function Lamellar_Body->Vacuolation Disruption leads to

Caption: LRRK2 signaling in type II pneumocytes and the effect of inhibitors.

Experimental_Workflow start Start: Preclinical Study with LRRK2 Inhibitor dosing Inhibitor Dosing (e.g., 2 weeks) start->dosing endpoint1 Endpoint 1: Histopathology & TEM dosing->endpoint1 endpoint2 Endpoint 2: Pulmonary Function Tests dosing->endpoint2 washout Washout Period (e.g., 2 weeks) reversibility Assess Reversibility washout->reversibility analysis1 Assess Vacuolation & Lamellar Body Morphology endpoint1->analysis1 analysis2 Assess Lung Function Parameters endpoint2->analysis2 analysis1->washout end End: Safety Profile Assessment analysis2->end reversibility->end

Caption: Workflow for assessing reversible lung effects of LRRK2 inhibitors.

References

PFE-360 Technical Support Center: Ensuring Compound Integrity During Storage and Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of PFE-360 to prevent its degradation and ensure experimental reproducibility. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

To ensure the long-term stability of this compound in its solid form, it is crucial to adhere to the following storage temperature guidelines. Storing the compound at temperatures warmer than recommended can lead to degradation over time.

Storage TemperatureDuration
-20°CUp to 3 years[1][2]
4°CUp to 2 years[1]

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound are significantly more susceptible to degradation than the powdered form. Proper storage is critical to maintaining the potency and integrity of the compound. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Storage TemperatureDuration
-80°CUp to 2 years[1]
-20°CUp to 1 year[1]

One supplier suggests that solutions stored at -20°C should be used within one month to prevent loss of potency.

Q3: Is this compound sensitive to light?

Q4: What are the visible signs of this compound degradation?

There is currently no publicly available information detailing the specific degradation products of this compound or the direct visual cues of its degradation. However, any noticeable changes in the physical appearance of the compound, such as a change in color from its typical off-white to gray appearance, or a decrease in its solubility, may indicate potential degradation. If degradation is suspected, it is recommended to use a fresh, properly stored stock of the compound for your experiments.

Q5: How can I avoid degradation of this compound in my experimental workflow?

For in vivo experiments, it is best to prepare the working solution fresh on the same day of use. If the dosing period is extended, careful consideration should be given to the stability of the formulation. For in vitro assays, it is advisable to thaw aliquots of the stock solution just before use and to keep them on ice.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results between batches Degradation of older this compound stock.Always use this compound that has been stored according to the recommended conditions and is within its shelf life. Prepare fresh working solutions for each experiment.
Precipitation or phase separation during formulation Poor solubility or improper solvent mixture.Use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility.[1] For in vivo formulations, ensure proper mixing and consider using sonication to aid dissolution.[1]
Loss of compound activity in long-term cell culture experiments Instability of this compound in aqueous media over time.Replenish the media with freshly diluted this compound at regular intervals, depending on the duration of the experiment and the stability of the compound in your specific culture conditions.

Experimental Protocols

In Vivo Formulation Preparation

This compound has been formulated for oral administration in rodents using various vehicles. Below are examples of formulations that have been used in published studies.

Formulation 1: Aqueous Suspension

This formulation is suitable for oral gavage.

  • Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.

  • Procedure:

    • Dissolve the required amount of this compound powder in DMSO first.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix.

    • Finally, add the saline and vortex until a clear solution is obtained. A solubility of ≥ 1.04 mg/mL can be achieved with this method.

Formulation 2: Corn Oil Suspension

This is an alternative formulation for oral administration.

  • Vehicle Composition: 10% DMSO, 90% corn oil.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10.4 mg/mL).

    • Add the DMSO stock solution to the corn oil to achieve the final desired concentration.

    • Mix thoroughly before administration.

Formulation 3: Captisol-based solution

This formulation has been used for oral gavage in rat studies.

  • Vehicle Composition: 10% Captisol, adjusted to pH 2 with 1 M methane sulfonic acid.

  • Procedure:

    • Dissolve this compound in the 10% Captisol solution.

    • Adjust the pH to 2 using 1 M methane sulfonic acid. A concentration of 3 mg/mL has been reported using this method.[3]

In Vitro LRRK2 Kinase Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on LRRK2 kinase.

LRRK2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis pfe360 Prepare this compound dilutions mix Combine this compound, LRRK2, and substrate/ATP pfe360->mix enzyme Prepare LRRK2 enzyme solution enzyme->mix substrate Prepare substrate/ATP mix substrate->mix incubate Incubate at room temperature mix->incubate add_reagent Add detection reagent incubate->add_reagent read Read signal (e.g., luminescence) add_reagent->read analyze Calculate % inhibition and IC50 read->analyze LRRK2_Signaling_Pathway cluster_pathway LRRK2 Kinase Activity Pathway LRRK2 LRRK2 Rab10 Rab10 LRRK2->Rab10 phosphorylation pLRRK2 pLRRK2 (Ser935) LRRK2->pLRRK2 autophosphorylation PFE360 This compound PFE360->LRRK2 inhibition pRab10 pRab10 (Thr73) Rab10->pRab10 Downstream Downstream Cellular Events pRab10->Downstream

References

PFE-360 Technical Support Center: Interpreting Unexpected Results in LRRK2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PFE-360, a potent and selective LRRK2 kinase inhibitor. Unexpected results are a common challenge in experimental biology; this resource aims to help you interpret your findings and refine your experimental approach.

Troubleshooting Guides

Guide 1: Western Blot for Phospho-Ser935-LRRK2

The phosphorylation status of Serine 935 (pSer935) on LRRK2 is a widely used biomarker for assessing the target engagement of LRRK2 inhibitors. A decrease in the pSer935 signal is the expected outcome of this compound treatment.

Issue: No significant decrease in pSer935-LRRK2 signal after this compound treatment.

Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Titrate this compound concentrations. For in vitro experiments, a starting range of 10-1000 nM is recommended, with an IC50 of approximately 2.3 nM in vivo.[1][2]
Insufficient Incubation Time Optimize incubation time. A time course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended to determine the optimal duration for observing maximal inhibition.
Poor Antibody Quality Validate your anti-pSer935-LRRK2 antibody. Ensure it is specific and sensitive enough to detect the endogenous protein. Consider using a knockout-validated antibody if available.
Ineffective Cell Lysis Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of LRRK2. Ensure complete cell lysis by sonication or mechanical disruption.
High Background Signal Optimize blocking conditions (e.g., 5% BSA or non-fat milk in TBST). Ensure adequate washing steps between antibody incubations.
Low LRRK2 Expression in Cell Line Use cell lines known to express sufficient levels of endogenous LRRK2, such as HEK293, SH-SY5Y, or primary neurons. Overexpression systems (e.g., HEK293T transfected with LRRK2) can also be used.
This compound Degradation Prepare fresh stock solutions of this compound in DMSO.[3] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocol: Western Blot for pSer935-LRRK2 Inhibition

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere. Treat with a range of this compound concentrations (e.g., 0, 10, 100, 1000 nM) for the desired incubation time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against pSer935-LRRK2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total LRRK2 and a loading control (e.g., GAPDH or β-actin).

Guide 2: Autophagy Flux Assays

LRRK2 has been implicated in the regulation of autophagy. This compound may therefore lead to changes in autophagic flux.

Issue: Ambiguous results from LC3-II Western blot after this compound treatment.

An increase in the autophagosome-associated protein LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, an autophagy flux assay is necessary.

Potential Cause Troubleshooting Step
Static Measurement Perform an autophagy flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).[4]
Suboptimal Lysosomal Inhibitor Concentration Titrate the concentration of the lysosomal inhibitor to ensure complete blockage of autophagosome degradation without causing significant cytotoxicity. For Bafilomycin A1, a concentration of 100 nM for 4 hours is a common starting point.[5]
Incorrect Interpretation If LC3-II levels are further increased in the presence of the lysosomal inhibitor compared to this compound alone, it suggests an induction of autophagic flux. If there is no further increase, it may indicate a blockage of the pathway.
Cell-Type Specific Effects The role of LRRK2 in autophagy can be cell-type specific. Consider the cellular context of your experiment.

Experimental Protocol: Autophagy Flux Assay by LC3 Western Blot

  • Cell Culture and Treatment: Plate cells and treat with this compound at the desired concentration and for the desired time. For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.[5]

  • Sample Preparation and Western Blot: Follow the Western blot protocol outlined in Guide 1, using a primary antibody against LC3.

  • Data Analysis: Quantify the band intensity of LC3-II. Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: While this compound is a highly selective LRRK2 inhibitor, researchers should be aware of potential off-target effects observed in preclinical studies. In non-human primates, LRRK2 inhibitors, including those in the same class as this compound, have been associated with an abnormal accumulation of lamellar bodies in type II pneumocytes in the lungs.[6] Additionally, in rats, this compound treatment has been shown to induce morphological changes in the kidneys, characterized by darkened kidneys and the accumulation of hyaline droplets.[7] It is important to note that these effects were reported to be reversible and not associated with functional impairment. A kinase selectivity profile for a similar compound, Compound 7, showed high selectivity for LRRK2 with only three off-targets (ALK, IRR, and TSSK1) in a KINOMEscan profile.[8]

Q2: I am observing a decrease in total LRRK2 protein levels after prolonged this compound treatment. Is this expected?

A2: A decrease in total LRRK2 protein levels upon chronic kinase inhibition has been reported in some in vivo models, particularly in the brain. This suggests that the kinase activity of LRRK2 may play a role in its own protein stability. However, this effect may be tissue-specific, as it was not observed in peripheral tissues like the lung in the same study.

Q3: What is the expected effect of this compound on the phosphorylation of Rab GTPases?

A3: LRRK2 is known to phosphorylate a subset of Rab GTPases, including Rab10 and Rab12.[9] Therefore, treatment with this compound is expected to decrease the phosphorylation of these LRRK2 substrates. Assaying the phosphorylation status of Rab proteins (e.g., pThr73-Rab10) can serve as another biomarker of LRRK2 kinase activity in cells and tissues.[9]

Q4: My cell viability assay shows increased cell death at high concentrations of this compound. Is this due to off-target toxicity?

A4: While this compound is generally well-tolerated at concentrations effective for LRRK2 inhibition, high concentrations of any small molecule can lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration that provides maximal LRRK2 inhibition with minimal impact on cell viability. Consider using a lower, more specific concentration of this compound. If cytotoxicity persists, it may be indicative of an on-target effect in your specific cell model or a previously uncharacterized off-target effect.

Data Presentation

Table 1: In Vivo Pharmacodynamic Effects of this compound in Rats

DosageTime Post-DoseTissueOutcomeReference
4 mg/kg and 7.5 mg/kg (oral, BID)1h and 12hKidneySignificantly decreased LRRK2-pSer935/total LRRK2 ratio[1][2][6]
7.5 mg/kg (oral, BID)6-8hStriatumFull LRRK2 kinase inhibition (pS935/total LRRK2 ratio <0.1)[10]

Table 2: this compound In Vitro Potency

AssayValueReference
LRRK2 Kinase Inhibition IC50 (in vivo)2.3 nM[1][2]
LRRK2 Kinase Inhibition IC50 (in vitro)~6 nM[11]

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effectors & Cellular Processes Upstream_Signal Upstream Signals (e.g., Stress, Growth Factors) LRRK2_inactive LRRK2 (Inactive) Upstream_Signal->LRRK2_inactive Rab29 Rab29 Rab29->LRRK2_inactive recruits to Golgi LRRK2_active LRRK2 (Active) (pSer1292) LRRK2_inactive->LRRK2_active autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10, Rab12) LRRK2_active->Rab_GTPases phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_Dynamics pSer935 pSer935 LRRK2_active->pSer935 dephosphorylation upon inhibition Phospho_Rabs Phosphorylated Rabs Rab_GTPases->Phospho_Rabs Vesicular_Trafficking Vesicular Trafficking Phospho_Rabs->Vesicular_Trafficking Autophagy Autophagy Phospho_Rabs->Autophagy Lysosomal_Function Lysosomal Function Phospho_Rabs->Lysosomal_Function PFE_360 This compound PFE_360->LRRK2_active inhibits

Caption: LRRK2 Signaling Pathway and this compound Inhibition.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Protocol Review Experimental Protocol for Errors Start->Check_Protocol Validate_Reagents Validate Key Reagents (e.g., this compound, Antibodies) Check_Protocol->Validate_Reagents Optimize_Conditions Optimize Experimental Conditions (e.g., Concentration, Incubation Time) Validate_Reagents->Optimize_Conditions Consult_Literature Consult Literature for Similar Findings Optimize_Conditions->Consult_Literature Consider_Off_Target Consider On-Target vs. Off-Target Effects Consult_Literature->Consider_Off_Target Refine_Hypothesis Refine Hypothesis and Design Follow-up Experiments Consider_Off_Target->Refine_Hypothesis

Caption: General Troubleshooting Workflow.

References

Technical Support Center: Managing Variability in Animal Studies with PFE-360

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PFE-360 in animal studies. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure experimental reproducibility.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during animal studies with this compound.

Issue IDQuestionPossible CausesSuggested Solutions
PFE360-T01 Inconsistent or unexpected behavioral outcomes in rodent models. - Methodological variability in behavioral testing: Inconsistent handling, timing of testing relative to dosing, or subjective scoring can introduce variability.[1][2] - Animal model limitations: The specific animal model used (e.g., AAV-α-synuclein model) may have inherent limitations or produce variable phenotypes.[1][3] - Adaptation to treatment: Animals may adapt to the effects of this compound over time, leading to changes in behavioral responses.[1][2] - Incomplete LRRK2 inhibition: Suboptimal dosing may not achieve sustained target engagement.[3]- Standardize behavioral testing protocols, including animal handling, time of day for testing, and use of blinded observers. - Consider more comprehensive behavioral analyses beyond a single test to get a fuller picture of motor function.[1] - Carefully select the animal model based on the specific research question and be aware of its limitations. - For chronic studies, include assessments at multiple time points to monitor for adaptation. - Ensure the dosing regimen provides sustained LRRK2 inhibition throughout the experimental period.[3]
PFE360-T02 Variability in Western blot results for LRRK2 phosphorylation (e.g., pSer935). - Methodological variation in sample preparation and analysis: Differences in tissue homogenization, protein quantification, loading amounts, and antibody dilutions can lead to inconsistent results.[1][2] - Timing of tissue collection: The level of LRRK2 phosphorylation can fluctuate depending on the time of tissue collection relative to the last this compound dose.[3][4]- Standardize all steps of the Western blot protocol, from tissue collection to data analysis. - Ensure consistent timing of tissue collection post-dosing across all animals.[3][4] - Use a consistent and validated antibody for pSer935-LRRK2 and total LRRK2.
PFE360-T03 Observed changes in kidney morphology. - On-target effect of LRRK2 inhibition: this compound can induce morphological changes in the kidneys of rats, such as darkening and the accumulation of hyaline droplets in the renal proximal tubular epithelium.[5] This is considered a known, on-target effect.- These morphological changes have been reported to be reversible and not associated with impaired kidney function.[5] - Monitor standard markers of kidney function (e.g., blood urea nitrogen, creatinine) to confirm the absence of toxicity.
PFE360-T04 This compound formulation appears unstable or precipitates. - Improper solvent or pH: this compound has specific solubility requirements.[3][6][7] - Incorrect storage: Improper storage temperatures or repeated freeze-thaw cycles can affect stability.[8][9]- Use the recommended vehicle for formulation (e.g., 10% captisol, adjusted to pH 2 with methanesulfonic acid).[3] - Prepare fresh solutions for in vivo experiments and store stock solutions at -20°C or -80°C as recommended.[8][9] Avoid repeated freeze-thaw cycles.[9]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in animal research.

Question IDQuestionAnswer
PFE360-F01 What is the mechanism of action of this compound? This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[9] It functions by blocking the kinase activity of LRRK2, which in turn prevents the phosphorylation of its downstream substrates, such as a subset of Rab GTPases.[10][11][12]
PFE360-F02 What is the recommended dosage and administration route for this compound in rats? A commonly used and effective dose in rats is 7.5 mg/kg administered twice daily (BID) via oral gavage.[3] This regimen has been shown to achieve full LRRK2 kinase inhibition for a significant portion of the dosing interval.[3]
PFE360-F03 How should this compound be formulated for oral administration in rodents? This compound can be dissolved in a vehicle containing 10% captisol and the pH adjusted to 2 with 1 M methanesulfonic acid to a concentration of 3 mg/mL.[3]
PFE360-F04 What are the known side effects of this compound in animal studies? In rats, this compound has been shown to cause reversible morphological changes in the kidneys, including darkening and the accumulation of hyaline droplets.[5] These changes are not associated with impaired kidney function.[5] In non-human primates, LRRK2 inhibitors, including this compound, have been associated with mild and reversible cytoplasmic vacuolation of type II lung pneumocytes.[13]
PFE360-F05 How can I confirm target engagement of this compound in my study? Target engagement can be confirmed by measuring the ratio of phosphorylated LRRK2 at serine 935 (pSer935) to total LRRK2 in tissue lysates via Western blotting.[3][4] A significant decrease in this ratio indicates successful inhibition of LRRK2 kinase activity.[3]
PFE360-F06 What is the expected effect of this compound on motor behavior in Parkinson's disease models? The effects of this compound on motor behavior can be modest and may vary depending on the specific animal model and behavioral test used.[1][2] In some studies using the AAV-α-synuclein rat model, chronic this compound treatment has shown a partial normalization of motor asymmetry in the cylinder test.[1]
PFE360-F07 What is the stability of this compound in powder form and in solution? In powder form, this compound is stable for up to 3 years at -20°C.[8] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[9] It is recommended to prepare fresh working solutions for in vivo experiments.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Formulation and Oral Gavage Administration of this compound in Rats

1. Materials:

  • This compound powder

  • Captisol

  • 1 M Methanesulfonic acid

  • Sterile water for injection

  • pH meter

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • Oral gavage needles (size appropriate for rats)

  • Syringes

2. Formulation Procedure (to achieve 3 mg/mL):

  • Calculate the required amount of this compound and vehicle.

  • Prepare a 10% (w/v) Captisol solution in sterile water.

  • Add the calculated amount of this compound powder to the 10% Captisol solution.

  • Stir the mixture using a magnetic stirrer until the powder is fully dissolved.

  • Adjust the pH of the solution to 2.0 using 1 M methanesulfonic acid.

  • Filter-sterilize the final solution through a 0.22 µm syringe filter.

3. Oral Gavage Procedure:

  • Gently restrain the rat.

  • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth for the gavage needle.

  • Draw the calculated volume of the this compound formulation into a syringe fitted with an appropriately sized oral gavage needle.

  • Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined depth.

  • Slowly administer the solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Protocol 2: Western Blot for LRRK2 Phosphorylation

1. Materials:

  • Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pSer935-LRRK2, anti-total LRRK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Homogenize harvested tissue samples in ice-cold homogenization buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-pSer935-LRRK2 and anti-total LRRK2) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and calculate the ratio of pSer935-LRRK2 to total LRRK2.

Protocol 3: Cylinder Test for Motor Asymmetry in Rats

1. Materials:

  • Transparent glass cylinder (approximately 20 cm in diameter and 30 cm high for rats)[14]

  • Video camera

2. Procedure:

  • Place the rat in the center of the transparent cylinder.

  • Record the animal's behavior for 5 minutes.[5]

  • During the recording, observe and score the number of times the rat rears up and touches the wall of the cylinder with its left forepaw, right forepaw, or both forepaws simultaneously.

  • A minimum of 20 forepaw touches should be recorded for a valid test.[1]

3. Data Analysis:

  • Count the number of contralateral (to the brain lesion, if applicable), ipsilateral, and bilateral forepaw touches.

  • Calculate the percentage of contralateral forepaw use using the following formula: (Number of contralateral touches / Total number of touches) x 100

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effectors & Cellular Processes Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Recruits & Activates VPS35 VPS35 VPS35->LRRK2 Activates Rab_GTPases Rab GTPases (Rab8, Rab10, etc.) LRRK2->Rab_GTPases Phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Neuronal_Survival Neuronal Survival LRRK2->Neuronal_Survival Modulates This compound This compound This compound->LRRK2 Inhibits Autophagy Autophagy Rab_GTPases->Autophagy Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking

Caption: LRRK2 signaling cascade and point of inhibition by this compound.

Experimental Workflow for this compound In Vivo Study

PFE360_Workflow cluster_prep Preparation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Animal_Acclimation Animal Acclimation Baseline_Behavior Baseline Behavioral Testing Animal_Acclimation->Baseline_Behavior PFE360_Formulation This compound Formulation Dosing Chronic Dosing (e.g., Oral Gavage) PFE360_Formulation->Dosing Baseline_Behavior->Dosing On-Treatment_Behavior On-Treatment Behavioral Testing Dosing->On-Treatment_Behavior Tissue_Collection Tissue Collection On-Treatment_Behavior->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Western Blot for pLRRK2) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (e.g., Kidney Morphology) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: A typical experimental workflow for an in vivo study using this compound.

Troubleshooting Logic for Inconsistent Behavioral Data

Troubleshooting_Behavior Start Inconsistent Behavioral Data Check_Dosing Verify Dosing Protocol (Dose, Frequency, Route) Start->Check_Dosing Check_Formulation Confirm this compound Formulation & Stability Start->Check_Formulation Check_Behavioral_Protocol Review Behavioral Testing Protocol Start->Check_Behavioral_Protocol Check_Target_Engagement Assess Target Engagement (pLRRK2/Total LRRK2) Check_Dosing->Check_Target_Engagement Correct Solution_Dosing Adjust Dosing Regimen Check_Dosing->Solution_Dosing Incorrect Check_Formulation->Check_Target_Engagement Correct Solution_Formulation Prepare Fresh Formulation Check_Formulation->Solution_Formulation Incorrect Check_Behavioral_Protocol->Start Consistent Solution_Behavior Standardize Behavioral Testing Check_Behavioral_Protocol->Solution_Behavior Inconsistent Solution_Target Optimize Dosing for Sustained Inhibition Check_Target_Engagement->Solution_Target Inadequate

Caption: A logical workflow for troubleshooting inconsistent behavioral results.

References

Validation & Comparative

PFE-360 versus MLi-2: A Comparative Guide to Potent and Selective LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical target in the development of therapeutics for Parkinson's disease, with gain-of-function mutations in LRRK2 being a significant genetic cause of the condition. This guide provides a detailed, data-driven comparison of two widely utilized, potent, and selective LRRK2 inhibitors: PFE-360 and MLi-2. Both are brain-penetrant, orally active molecules that have been instrumental in preclinical research.

At a Glance: Key Performance Indicators

ParameterThis compoundMLi-2Reference(s)
Biochemical Potency (IC50) ~6 nM (in vitro)0.76 nM (in vitro, purified kinase assay)[1][2]
Cellular Potency (IC50) Not explicitly stated in a comparable assay1.4 nM (pSer935 LRRK2 dephosphorylation)[2][3]
In Vivo Potency (IC50) 2.3 nMNot explicitly stated in a comparable assay[4]
Kinase Selectivity Described as highly selective>295-fold selectivity over 300 kinases[3][5]
Oral Bioavailability Good (~40% in rats)Good (~40% in rats)[1]
Half-life (t½) ~1.3 hours (in rats)~1.3 hours (in rats)[1]
Brain Penetrance Yes, excellentYes, excellent[6]

In-Depth Performance Comparison

Potency and Efficacy

Both this compound and MLi-2 exhibit nanomolar potency against LRRK2. MLi-2 demonstrates exceptional potency in biochemical assays with an IC50 of 0.76 nM against purified LRRK2 kinase.[2] In cellular assays that measure the dephosphorylation of LRRK2 at serine 935 (a key marker of LRRK2 kinase activity), MLi-2 shows an IC50 of 1.4 nM.[2][3] this compound is also highly potent, with a reported in vitro IC50 of approximately 6 nM and an in vivo IC50 of 2.3 nM.[1][4]

In preclinical models, both inhibitors have demonstrated robust target engagement. Oral administration of this compound in rats at doses of 4 mg/kg and 7.5 mg/kg (twice daily for 10-12 weeks) led to a significant decrease in the ratio of phosphorylated LRRK2 (pSer935) to total LRRK2.[4][7] Similarly, acute and subchronic oral dosing of MLi-2 in mice resulted in dose-dependent inhibition of LRRK2 in both the central and peripheral nervous systems, as measured by the dephosphorylation of pSer935 LRRK2.[2][3]

Selectivity

A critical attribute for any kinase inhibitor is its selectivity, as off-target effects can lead to toxicity. MLi-2 has been extensively profiled and demonstrates high selectivity, with over 295-fold greater potency for LRRK2 compared to a panel of over 300 other kinases.[2][3][8] this compound is also described as a highly selective LRRK2 inhibitor, a crucial feature for a research tool and potential therapeutic.[4][5][9]

Pharmacokinetics

A direct comparative study has shown that this compound and MLi-2 possess similar pharmacokinetic profiles in rats.[1] Both compounds have short half-lives of approximately 1.3 hours and exhibit good oral bioavailability of around 40%.[1] Their excellent brain penetrance makes them suitable for investigating the central nervous system effects of LRRK2 inhibition.[6] For instance, a study with this compound in rats showed that a 7.5 mg/kg dose resulted in unbound plasma concentrations sufficient to achieve full LRRK2 inhibition.[6]

In Vivo Studies and Safety Profile

Both inhibitors have been evaluated in various animal models. Chronic administration of this compound in an AAV-α-synuclein rat model of Parkinson's disease was assessed, with results on motor function and LRRK2 expression being investigated.[10] MLi-2 has been studied in the MitoPark mouse model, where it was well-tolerated over a 15-week period.[3][11]

A noteworthy consideration for LRRK2 inhibitors is their potential on-target effects in peripheral tissues, particularly the lungs and kidneys.[12][13] Studies in non-human primates with both this compound and MLi-2 have identified morphological changes in the lungs, specifically the accumulation of lamellar bodies in type II pneumocytes.[12] However, these effects were found to be reversible upon cessation of treatment.[12] this compound has also been shown to induce reversible, non-adverse renal changes in rats.[13][14] These findings suggest that while peripheral organ effects are an important consideration, they may be manageable.

Experimental Methodologies

LRRK2 Kinase Inhibition Assay (General Protocol)

A common method to assess the potency of LRRK2 inhibitors is through in vitro kinase assays. These assays typically involve:

  • Enzyme and Substrate Preparation: Recombinant LRRK2 protein and a suitable substrate (e.g., a peptide like LRRKtide or a protein like Rab10) are prepared in a kinase buffer.

  • Inhibitor Incubation: The LRRK2 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or MLi-2).

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using methods such as radioactive assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or immunoassays that detect the phosphorylated substrate.

  • IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from the dose-response curve.

Cellular pSer935 LRRK2 Assay

This assay is crucial for determining the ability of an inhibitor to engage and inhibit LRRK2 within a cellular context.

  • Cell Culture and Treatment: Cells expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells or primary neurons) are cultured and then treated with a range of concentrations of the LRRK2 inhibitor for a specific duration.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • Western Blotting or ELISA: The levels of phosphorylated LRRK2 at serine 935 (pSer935) and total LRRK2 are measured. This is typically done using specific antibodies via Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ratio of pSer935-LRRK2 to total LRRK2 is calculated for each inhibitor concentration. The IC50 value is then determined from the resulting dose-response curve.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitors and their effects on LRRK2 activity in a living organism.

  • Animal Dosing: The inhibitor is administered to animals (e.g., rats or mice) via a specific route, typically oral gavage.

  • Sample Collection: At various time points after dosing, blood and brain tissue samples are collected.

  • Pharmacokinetic Analysis: The concentration of the inhibitor in plasma and brain tissue is measured using techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the determination of parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.

  • Pharmacodynamic Analysis: Brain tissue lysates are analyzed (e.g., by Western blot) to measure the levels of pSer935-LRRK2 and total LRRK2 to assess the extent and duration of target engagement.

Visualizing the Comparison

LRRK2_Signaling_Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Vesicular_Trafficking->Autophagy Neuronal_Function Neuronal Function Autophagy->Neuronal_Function

LRRK2 Signaling Pathway

Inhibitor_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular pSer935 Assay (Cellular Potency) Biochemical_Assay->Cellular_Assay Kinome_Scan Kinome Scan (Selectivity Profile) Cellular_Assay->Kinome_Scan PK_PD Pharmacokinetics/ Pharmacodynamics Kinome_Scan->PK_PD Efficacy_Models Efficacy in Disease Models PK_PD->Efficacy_Models Tox_Safety Toxicology and Safety Efficacy_Models->Tox_Safety

Inhibitor Evaluation Workflow

PFE360_vs_MLi2 cluster_attributes Comparative Attributes PFE360 This compound Potency Potency (nM range) PFE360->Potency Selectivity High Selectivity PFE360->Selectivity PK Similar PK (t½ ~1.3h, Oral Bioavailability ~40%) PFE360->PK Brain_Penetrance Excellent Brain Penetrance PFE360->Brain_Penetrance Safety Reversible Lung/Kidney Effects PFE360->Safety MLi2 MLi-2 MLi2->Potency MLi2->Selectivity MLi2->PK MLi2->Brain_Penetrance MLi2->Safety

This compound vs. MLi-2 Comparison

Conclusion

Both this compound and MLi-2 are invaluable tools for the study of LRRK2 biology and its role in Parkinson's disease. They are highly potent, selective, and brain-penetrant inhibitors with similar pharmacokinetic profiles. MLi-2 has been more extensively characterized in terms of its broad kinase selectivity profile. The choice between these inhibitors may depend on the specific experimental context, such as the animal model being used and the desired dosing regimen. The on-target peripheral effects observed with both compounds highlight the importance of careful dose selection and monitoring in preclinical studies. This comparative guide provides a foundation for researchers to make informed decisions when selecting a LRRK2 inhibitor for their studies.

References

A Head-to-Head Battle of LRRK2 Inhibitors: PFE-360 vs. GNE-7915

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for therapeutic interventions for Parkinson's disease, the Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a key target. The development of potent and selective LRRK2 inhibitors is a major focus of research. This guide provides a detailed comparison of two prominent LRRK2 inhibitors, PFE-360 and GNE-7915, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical, cellular, and in vivo properties.

At a Glance: Key Quantitative Data

A direct comparison of the key parameters of this compound and GNE-7915 is essential for researchers to select the appropriate tool for their studies. The following tables summarize the available quantitative data for these two inhibitors.

ParameterThis compound (PF-06685360)GNE-7915
In Vivo IC50 2.3 nM[1][2][3]20 nM (in BAC transgenic mice expressing human LRRK2 G2019S)
In Vitro IC50 ~6 nM[4]9 nM[5][6][7]
Ki Not explicitly found in search results1 nM[6]
Brain Penetration Yes[1][8]Yes[5][6][7]
Oral Bioavailability Yes, orally active[1][2]Yes, good oral exposure in rats[6]
PropertyThis compound (PF-06685360)GNE-7915
Molecular Formula C16H16N6O[2]C19H21F4N5O3[5][7]
Molecular Weight 308.34[2]443.40[5][7]
Selectivity Potent and selective[1][3]Highly selective; tested against a panel of 187 kinases, only one was inhibited >50% at 100 nM[9]. In a larger panel of 392 kinases, significant binding was detected for only LRRK2, TTK, and ALK[5]
Known Off-Target Effects Not explicitly detailed in search resultsModerately potent 5-HT2B antagonist[5][6]

In the Spotlight: Experimental Insights

This compound: Potent In Vivo Inhibition

This compound has demonstrated potent and selective inhibition of LRRK2 kinase activity in vivo.[1][3] Studies in rats have shown that oral administration of this compound at doses of 4 mg/kg and 7.5 mg/kg (twice daily for 10-12 weeks) effectively decreases the ratio of phosphorylated LRRK2 at serine 935 (pSer935) to total LRRK2.[1][2] This reduction in pSer935 is a key biomarker for LRRK2 kinase inhibition.[10] Long-term treatment with this compound in a rat model overexpressing α-synuclein also resulted in full LRRK2 kinase inhibition 6-8 hours after dosing.[10][11] Interestingly, while this compound treatment in rats induced morphological changes in the kidneys, no adverse effects on kidney function were observed.[12][13]

GNE-7915: Brain-Penetrant and Selective

GNE-7915 is a potent, selective, and brain-penetrant LRRK2 inhibitor.[5][6][7] It exhibits a biochemical Ki of 1 nM and a cellular IC50 of 9 nM for LRRK2.[6][14] Extensive kinase profiling has confirmed its high selectivity.[5][9] In vivo studies using BAC transgenic mice expressing the human LRRK2 G2019S mutation, a common Parkinson's disease-associated variant, showed that GNE-7915 effectively inhibits LRRK2 kinase activity in the brain.[6] Long-term treatment with GNE-7915 in a mouse model of Parkinson's disease reduced α-synuclein oligomers in the striatum without causing adverse peripheral effects.[15] However, it is important to note that GNE-7915 also acts as a moderately potent 5-HT2B antagonist.[5][6]

Visualizing the Science: Pathways and Processes

To better understand the context of this compound and GNE-7915 activity, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for evaluating LRRK2 inhibitors.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition LRRK2_Activation LRRK2 Activation (e.g., G2019S mutation) LRRK2 LRRK2 LRRK2_Activation->LRRK2 increases kinase activity Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases phosphorylates Autophagy Autophagy LRRK2->Autophagy Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Function Neuronal Function/ Survival Vesicular_Trafficking->Neuronal_Function Autophagy->Neuronal_Function PFE_360 This compound PFE_360->LRRK2 GNE_7915 GNE-7915 GNE_7915->LRRK2

Caption: LRRK2 Signaling Pathway and Inhibition.

Experimental_Workflow Start Start: In Vivo Study (e.g., Rat or Mouse Model) Dosing Administer LRRK2 Inhibitor (this compound or GNE-7915) Oral Gavage Start->Dosing Time_Course Time Course Sampling (e.g., 1h, 12h post-dose) Dosing->Time_Course Tissue_Harvest Harvest Brain and/or Peripheral Tissues Time_Course->Tissue_Harvest Lysate_Prep Prepare Tissue Lysates Tissue_Harvest->Lysate_Prep Western_Blot Western Blot Analysis Lysate_Prep->Western_Blot Analysis Quantify pS935 LRRK2 / Total LRRK2 Ratio Western_Blot->Analysis Conclusion Conclusion: Assess Target Engagement Analysis->Conclusion

Caption: In Vivo LRRK2 Inhibitor Evaluation Workflow.

Under the Microscope: Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.

In Vivo LRRK2 Kinase Inhibition Assessment

Objective: To determine the in vivo efficacy of LRRK2 inhibitors by measuring the phosphorylation of LRRK2 at Ser935.

Methodology:

  • Animal Models: Sprague Dawley rats or BAC transgenic mice expressing human LRRK2 are commonly used.[1]

  • Inhibitor Administration: this compound and GNE-7915 are typically administered via oral gavage.[10][11] Dosing regimens can vary, for example, twice daily for chronic studies.[1][2]

  • Tissue Collection: At specified time points after the final dose, animals are euthanized, and tissues of interest (e.g., brain, kidney, lung) are collected.[10][16]

  • Lysate Preparation: Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Western Blotting:

    • Protein concentrations of the lysates are determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for pS935-LRRK2 and total LRRK2.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged.

  • Data Analysis: The band intensities for pS935-LRRK2 and total LRRK2 are quantified. The ratio of pS935-LRRK2 to total LRRK2 is calculated to determine the extent of LRRK2 kinase inhibition.[10]

Kinase Selectivity Profiling

Objective: To assess the selectivity of the LRRK2 inhibitors against a broad range of other kinases.

Methodology:

  • Competitive Binding Assays (e.g., KinomeScan): This method involves quantifying the ability of the test compound to compete with a ligand for binding to a panel of kinases. The results are typically reported as the percentage of probe displacement.[5]

  • Enzymatic Assays: The inhibitory activity of the compound is directly measured against a large panel of purified kinases using in vitro kinase activity assays. The percentage of inhibition at a specific concentration (e.g., 0.1 µM) is determined.[5]

Conclusion

Both this compound and GNE-7915 are potent, selective, and brain-penetrant LRRK2 inhibitors that serve as valuable tools for investigating the role of LRRK2 in normal physiology and disease. This compound has been extensively characterized in vivo, demonstrating robust target engagement. GNE-7915 also shows excellent in vivo efficacy and high selectivity, though its moderate activity as a 5-HT2B antagonist should be considered in experimental design. The choice between these inhibitors will depend on the specific research question, the experimental model, and the desired pharmacological profile. This guide provides a solid foundation for researchers to make an informed decision and to design rigorous and well-controlled experiments.

References

A Comparative Guide to LRRK2 Inhibitors: A Deep Dive into Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical target in the development of therapeutics for Parkinson's disease, with several small molecule inhibitors advancing through preclinical and clinical development. This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of key LRRK2 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tools for their studies and to offer insights for drug development professionals. We focus on the clinically evaluated inhibitor DNL201 and the widely used preclinical tool compounds GNE-7915 and PF-06447475.

Data Presentation: At-a-Glance Comparison of LRRK2 Inhibitors

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of DNL201, GNE-7915, and PF-06447475, providing a clear and structured overview for easy comparison.

Table 1: Pharmacokinetic Profile of LRRK2 Inhibitors
ParameterDNL201GNE-7915PF-06447475
Cmax Dose-dependent increase observed in clinical trials.[1][2][3]Data not publicly available.Data not publicly available.
Tmax Data not publicly available.Data not publicly available.Data not publicly available.
Half-life (t½) Supports once or twice daily dosing in clinical trials.[3]Good oral bioavailability and half-life reported in preclinical studies.Data not publicly available.
Bioavailability Orally bioavailable.[1]Good oral bioavailability reported in preclinical studies.Orally bioavailable.
Brain Penetration CNS-penetrant with a cerebrospinal fluid (CSF) to unbound plasma concentration ratio of approximately 1.[1]Excellent brain penetration reported.Brain-penetrant.
Table 2: Pharmacodynamic Profile of LRRK2 Inhibitors
ParameterDNL201GNE-7915PF-06447475
Biochemical IC50 (LRRK2 WT) Data not publicly available.Ki of 1 nM.3 nM.[4][5][6]
Biochemical IC50 (LRRK2 G2019S) Data not publicly available.Data not publicly available.11 nM.[1]
Cellular IC50 (pS935-LRRK2) 47 nM in HEK293 cells.Cellular Ki of 9 nM.<10 nM in Raw264.7 cells.
Cellular IC50 (pRab10) Dose-dependent reduction observed in human iPSC-derived microglia.Data not publicly available.Data not publicly available.
In Vivo Target Engagement >50% inhibition of pS935-LRRK2 and pRab10 in blood at well-tolerated doses in humans.[2]Near complete inhibition of LRRK2 phosphorylation in the brain of mice at 50 mg/kg.Significant reduction of pS935-LRRK2 in rat brain and kidney at 3 and 30 mg/kg.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

LRRK2_Signaling_Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates pRab_GTPases Phospho-Rab GTPases Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Lysosomal_Function Lysosomal Function pRab_GTPases->Lysosomal_Function LRRK2_Inhibitor LRRK2 Inhibitor (e.g., DNL201) LRRK2_Inhibitor->LRRK2 Inhibits

Figure 1: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay Biochemical LRRK2 Kinase Assay (IC50) Cell_Assay Cell-Based Assay (pLRRK2/pRab10 IC50) Kinase_Assay->Cell_Assay PK_Study Pharmacokinetic Profiling (Rodent/Non-human Primate) Cell_Assay->PK_Study PD_Study Pharmacodynamic Analysis (pLRRK2/pRab10 in tissue/blood) PK_Study->PD_Study Phase1 Phase 1 Studies (Safety, PK/PD in Humans) PD_Study->Phase1

Figure 2: Typical Experimental Workflow for LRRK2 Inhibitor Evaluation.

Comparison_Logic Inhibitor LRRK2 Inhibitor PK Pharmacokinetics (ADME, Brain Penetration) Inhibitor->PK PD Pharmacodynamics (Potency, Target Engagement) Inhibitor->PD Efficacy Therapeutic Efficacy PK->Efficacy PD->Efficacy

Figure 3: Logical Relationship of PK/PD in Assessing LRRK2 Inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are outlines of common protocols used in the characterization of LRRK2 inhibitors.

LRRK2 Kinase Inhibition Assay (In Vitro)

This assay determines the direct inhibitory activity of a compound on LRRK2 kinase activity. A common method is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) .

  • Principle: This is a bead-based immunoassay that measures the phosphorylation of a biotinylated LRRK2 substrate peptide.

  • Materials:

    • Recombinant human LRRK2 protein (wild-type or mutant).

    • Biotinylated LRRK2 substrate peptide.

    • ATP.

    • LRRK2 inhibitor compound series.

    • AlphaLISA anti-phospho-LRRK2 acceptor beads.

    • Streptavidin-coated donor beads.

    • Assay buffer.

  • Protocol Outline:

    • Prepare serial dilutions of the LRRK2 inhibitor in assay buffer.

    • In a 384-well plate, add the LRRK2 enzyme, the biotinylated substrate peptide, and the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add a mixture of AlphaLISA acceptor beads and streptavidin donor beads.

    • Incubate in the dark to allow for bead-antibody-substrate binding.

    • Read the plate on an AlphaScreen-capable plate reader.

    • The signal generated is proportional to the extent of substrate phosphorylation. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[7]

Another widely used method is the Meso Scale Discovery (MSD) electrochemiluminescence assay .

  • Principle: This is a plate-based immunoassay that utilizes SULFO-TAG™ labels that emit light upon electrochemical stimulation.

  • Protocol Outline:

    • Coat a 96-well MSD plate with a capture antibody for a LRRK2 substrate.

    • Add recombinant LRRK2, the inhibitor, and ATP to the wells and incubate.

    • After the kinase reaction, add a detection antibody conjugated with an MSD SULFO-TAG™ label that recognizes the phosphorylated substrate.

    • Wash the plate and add MSD Read Buffer.

    • Read the plate on an MSD instrument. The light signal is proportional to the amount of phosphorylated substrate.[8][9][10][11]

Cellular LRRK2 Target Engagement Assay (pS935-LRRK2 and pRab10)

These assays measure the ability of an inhibitor to block LRRK2 kinase activity within a cellular context. A common method is Western Blotting .

  • Principle: This technique detects the levels of phosphorylated LRRK2 (at Ser935) or phosphorylated Rab10 (at Thr73) in cell lysates following inhibitor treatment.

  • Materials:

    • Cell line expressing LRRK2 (e.g., HEK293, SH-SY5Y, or patient-derived cells).

    • LRRK2 inhibitor.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control (e.g., anti-GAPDH).

    • Secondary antibodies conjugated to HRP or a fluorescent dye.

    • SDS-PAGE gels and blotting equipment.

    • Chemiluminescent or fluorescent detection reagents.

  • Protocol Outline:

    • Plate cells and allow them to adhere.

    • Treat cells with a dose-range of the LRRK2 inhibitor for a specified time (e.g., 1-2 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the appropriate secondary antibodies.

    • Detect the signal using a chemiluminescence imager or fluorescence scanner.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.[12][13][14]

In Vivo Pharmacokinetic and Pharmacodynamic Studies

These studies assess the drug's behavior in a living organism.

  • Pharmacokinetics:

    • Administer the LRRK2 inhibitor to animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).

    • Collect blood samples at various time points post-dose.

    • At the end of the study, collect brain tissue.

    • Analyze the concentration of the inhibitor in plasma and brain homogenates using LC-MS/MS.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, half-life, and brain/plasma ratio.

  • Pharmacodynamics:

    • Dose animals with the LRRK2 inhibitor.

    • Collect blood and/or tissues at a time point corresponding to the expected peak drug concentration.

    • Prepare lysates from peripheral blood mononuclear cells (PBMCs), brain, or other relevant tissues.

    • Analyze the levels of pS935-LRRK2 and/or pRab10 using Western blotting or MSD assays as described above to determine the extent of target engagement in vivo.

This comparative guide provides a foundational understanding of the key pharmacokinetic and pharmacodynamic properties of prominent LRRK2 inhibitors. The provided data and experimental protocols are intended to assist researchers in making informed decisions for their studies and to provide a framework for the continued development of novel LRRK2-targeted therapies.

References

A Comparative Guide to the Potency of PFE-360 and Other LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo potency of PFE-360, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, with other widely studied LRRK2 inhibitors, MLi-2 and GNE-7915. The information is compiled from various preclinical studies to aid in the selection and application of these compounds in Parkinson's disease research and drug development.

LRRK2 Signaling Pathway and Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease. The kinase activity of LRRK2 is a key therapeutic target, and inhibitors like this compound, MLi-2, and GNE-7915 are crucial tools for studying its function and for the development of potential disease-modifying therapies. These inhibitors typically act by competing with ATP in the kinase domain, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases.

LRRK2_Signaling cluster_downstream Downstream Effects PFE_360 This compound LRRK2 LRRK2 PFE_360->LRRK2 MLi_2 MLi-2 MLi_2->LRRK2 GNE_7915 GNE-7915 GNE_7915->LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Rab Rab GTPases pLRRK2->Rab Phosphorylation pRab pRab Vesicular_Trafficking Vesicular Trafficking pRab->Vesicular_Trafficking Autophagy Autophagy pRab->Autophagy Neuronal_Function Neuronal Function pRab->Neuronal_Function

Figure 1: Simplified LRRK2 signaling pathway and points of inhibition.

Data Presentation

In Vitro Potency Comparison

The following table summarizes the reported in vitro potency of this compound, MLi-2, and GNE-7915 against LRRK2. It is important to note that the experimental conditions, such as the specific assay format and the use of wild-type versus mutant LRRK2, may vary between studies, which can influence the IC50 values.

CompoundTargetAssay TypeIC50 / KiReference
This compound LRRK2Kinase Assay~6 nM (IC50)[1]
MLi-2 LRRK2 (G2019S)Kinase Assay0.76 nM (IC50)[2]
LRRK2Cellular pSer935 Assay1.4 nM (IC50)[3]
GNE-7915 LRRK2Biochemical Assay9 nM (Ki)[4]
LRRK2Cellular pLRRK2 Assay9 nM (IC50)[4]
In Vivo Potency and Efficacy Comparison

This table presents a comparative overview of the in vivo characteristics and efficacy of the three LRRK2 inhibitors. The data is derived from studies in rodent models of Parkinson's disease or for assessing pharmacokinetic and pharmacodynamic properties.

CompoundAnimal ModelAdministrationDose RangeKey In Vivo EffectsReference
This compound RatOral gavage4 - 7.5 mg/kgBrain penetrant; Significant decrease in LRRK2 pSer935 in the brain. In vivo IC50 of 2.3 nM.[5]
MLi-2 Mouse (G2019S KI)Oral gavage / In-diet1 - 90 mg/kg (acute) / 8 - 60 mg/kg/day (chronic)Brain penetrant; Dose-dependent inhibition of LRRK2 autophosphorylation and Rab substrate phosphorylation in brain and peripheral tissues.[2][6]
GNE-7915 Mouse (R1441G)Subcutaneous injection100 mg/kgBrain penetrant; Significant inhibition of LRRK2 kinase activity in the lung; Long-term treatment reduced α-synuclein oligomers in the striatum.[7]
RatNot specifiedNot specifiedBrain IC50 of 7 nM in mice.[4]

Experimental Protocols

In Vitro LRRK2 Kinase Assay (Generic Protocol)

A common method for determining the in vitro potency of LRRK2 inhibitors is through a biochemical kinase assay, often utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or similar technologies.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compounds Incubate Incubate compounds with LRRK2 enzyme Compound_Prep->Incubate Enzyme_Prep Prepare LRRK2 enzyme and substrate solution Enzyme_Prep->Incubate ATP_Prep Prepare ATP solution Initiate Initiate reaction by adding ATP ATP_Prep->Initiate Incubate->Initiate Reaction_Incubation Incubate at room temperature Initiate->Reaction_Incubation Add_Detection Add detection reagents (e.g., TR-FRET antibody) Reaction_Incubation->Add_Detection Detection_Incubation Incubate to allow binding Add_Detection->Detection_Incubation Read_Plate Read plate on a compatible reader Detection_Incubation->Read_Plate Analyze Analyze data to determine IC50 Read_Plate->Analyze

Figure 2: General workflow for an in vitro LRRK2 kinase assay.

Detailed Methodology:

  • Compound Preparation: Serially dilute the test compounds (this compound, MLi-2, GNE-7915) in DMSO and then in the appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted compounds. Subsequently, add a mixture of purified recombinant LRRK2 enzyme and a suitable substrate (e.g., a fluorescently labeled peptide).

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for LRRK2.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add detection reagents. In a TR-FRET assay, this typically includes a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Measurement: After an incubation period to allow for antibody binding, measure the TR-FRET signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 pSer935 Assay (Generic Protocol)

This assay measures the ability of a compound to inhibit LRRK2 activity within a cellular context by quantifying the phosphorylation of LRRK2 at serine 935, a key autophosphorylation site.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Cell Lysis & Detection Seed_Cells Seed cells expressing LRRK2 in a multi-well plate Treat_Cells Treat cells with varying concentrations of inhibitors Seed_Cells->Treat_Cells Incubate_Cells Incubate for a defined period Treat_Cells->Incubate_Cells Lyse_Cells Lyse cells to release protein content Incubate_Cells->Lyse_Cells Add_Antibodies Add detection antibodies (e.g., for pSer935 and total LRRK2) Lyse_Cells->Add_Antibodies Read_Signal Read signal (e.g., TR-FRET, MSD) Add_Antibodies->Read_Signal Analyze_Data Normalize pSer935 to total LRRK2 and determine IC50 Read_Signal->Analyze_Data

Figure 3: Workflow for a cellular LRRK2 pSer935 assay.

Detailed Methodology:

  • Cell Culture: Plate cells engineered to express LRRK2 (e.g., HEK293 or SH-SY5Y cells) in 96- or 384-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitors for a specific duration (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Detection: The cell lysate can be analyzed using various methods:

    • TR-FRET: For cells expressing GFP-tagged LRRK2, a terbium-labeled anti-pSer935 antibody is added. The TR-FRET signal between terbium and GFP is proportional to the level of pSer935.

    • Meso Scale Discovery (MSD): Use a sandwich immunoassay format where one antibody captures total LRRK2 and a second, labeled antibody detects pSer935.

  • Data Analysis: The signal corresponding to pSer935 is normalized to the signal for total LRRK2 to account for any variations in cell number or protein expression. The normalized data is then used to generate dose-response curves and calculate IC50 values.

In Vivo Pharmacodynamic Study (Generic Protocol)

In vivo studies are essential to evaluate the brain penetration and target engagement of LRRK2 inhibitors.

Detailed Methodology:

  • Animal Dosing: Administer the LRRK2 inhibitors to rodents (mice or rats) via a clinically relevant route, such as oral gavage.

  • Tissue Collection: At various time points after dosing, collect brain and peripheral tissues (e.g., kidney, lung).

  • Protein Extraction: Prepare protein lysates from the collected tissues.

  • Western Blot Analysis: Use Western blotting to measure the levels of pSer935 LRRK2 and total LRRK2. The ratio of pSer935 to total LRRK2 is used as a measure of target engagement.

  • Pharmacokinetic Analysis: In parallel, collect blood samples to determine the plasma and brain concentrations of the inhibitors using LC-MS/MS.

  • Data Correlation: Correlate the pharmacokinetic data with the pharmacodynamic data to establish a dose-response relationship and determine the in vivo IC50.

Conclusion

This compound, MLi-2, and GNE-7915 are all highly potent and selective LRRK2 inhibitors with demonstrated in vivo activity. While direct comparative studies are limited, the available data suggest that MLi-2 may have the highest in vitro potency, particularly against the G2019S mutant. All three compounds are valuable tools for investigating the role of LRRK2 in Parkinson's disease and for the development of novel therapeutics. The choice of inhibitor will depend on the specific experimental context, including the desired potency, the LRRK2 variant being studied, and the required pharmacokinetic properties. The provided protocols offer a foundation for the consistent and reliable evaluation of these and other LRRK2 inhibitors.

References

Safety Operating Guide

Proper Disposal of PFE-360: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for PFE-360, a potent and selective LRRK2 kinase inhibitor used in research. While this compound is shipped as a non-hazardous chemical, adherence to established laboratory waste protocols is mandatory to ensure a safe working environment and compliance with regulations.

Key Chemical Properties and Safety Data

A summary of the pertinent physical and chemical properties of this compound is provided below. This information is crucial for making informed decisions regarding its handling and disposal.

PropertyValue
Molecular Formula C₁₆H₁₆N₆O
Molecular Weight 308.34 g/mol
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term

Step-by-Step Disposal Procedures

Given the absence of specific federal or institutional disposal guidelines for this compound, a conservative approach is recommended. Treat all this compound waste as chemical waste to be collected by a licensed environmental health and safety (EHS) vendor.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound, including unused or expired powder, in a clearly labeled, sealed container.

    • Contaminated consumables such as weighing boats, pipette tips, and gloves should also be placed in this designated solid waste container.

  • Liquid Waste:

    • Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, leak-proof, and clearly labeled liquid waste container.

    • Do not mix this compound solutions with other incompatible chemical waste streams.

  • Empty Containers:

    • "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as liquid chemical waste.

    • After triple-rinsing, the container can be disposed of in accordance with your institution's guidelines for clean lab glass or plastic. Deface the original label before disposal.

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

3. Storage:

  • Store waste containers in a designated, secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

4. Disposal Request:

  • Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department or their designated contractor.

Important Considerations:

  • Never dispose of this compound down the drain. Its environmental fate and aquatic toxicity have not been extensively studied.

  • Do not dispose of solid this compound in the regular trash.

  • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines. Local regulations may vary.

  • When in doubt, always err on the side of caution and treat the waste as hazardous.

Experimental Protocols

Currently, there are no established experimental protocols for the specific treatment or neutralization of this compound for disposal purposes. The recommended procedure is collection and disposal by a certified EHS vendor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound waste in a laboratory setting.

PFE360_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_solid_waste Solid Waste Path cluster_liquid_waste Liquid Waste Path cluster_empty_container Empty Container Path cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Solid, Liquid, or Empty Container? start->waste_type solid_container Collect in Labeled Solid Waste Container waste_type->solid_container Solid liquid_container Collect in Labeled Liquid Waste Container waste_type->liquid_container Liquid triple_rinse Triple-Rinse Container waste_type->triple_rinse Empty store_waste Store in Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container triple_rinse->dispose_container collect_rinsate->liquid_container request_pickup Request EHS Waste Pickup store_waste->request_pickup

Caption: this compound Disposal Workflow Diagram.

Essential Safety and Operational Protocols for Handling PFE-360

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PFE-360, a potent and selective LRRK2 inhibitor, adherence to strict safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) for this compound from MedChemExpress indicates that the compound has not been fully investigated for its toxicological properties, it is crucial to handle it with the utmost care as a potentially hazardous substance. The following personal protective equipment is mandatory when handling this compound in solid or solution form.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes or dust particles of this compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact with the compound.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities of the powder or if there is a risk of aerosolization.Minimizes inhalation of this compound dust or aerosols.
Body Protection Laboratory coatPrevents contamination of personal clothing.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.

Operational Plan: Step-by-Step Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh this compound Weigh this compound Prepare Work Area->Weigh this compound Dissolve in Solvent Dissolve in Solvent Weigh this compound->Dissolve in Solvent Clean Work Area Clean Work Area Dissolve in Solvent->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Store this compound Store this compound Dispose of Waste->Store this compound Doff PPE Doff PPE Store this compound->Doff PPE

Caption: Workflow for Safe Handling of this compound.

Storage Conditions:

This compound is supplied as a solid. For long-term stability, adhere to the following storage recommendations.

Table 2: Storage Conditions for this compound

FormStorage TemperatureDuration
Solid (Powder)-20°C3 years
In Solvent-80°C1 year

Accidental Release and Exposure Measures

In the event of an accidental release or exposure to this compound, immediate action is required to mitigate potential harm.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water, provided the person is conscious. Call a physician.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Disposal Workflow:

Contaminated Materials Contaminated Materials Segregate Waste Segregate Waste Contaminated Materials->Segregate Waste Solid Waste Solid Waste Labeled Hazardous Waste Container (Solid) Labeled Hazardous Waste Container (Solid) Solid Waste->Labeled Hazardous Waste Container (Solid) Liquid Waste Liquid Waste Labeled Hazardous Waste Container (Liquid) Labeled Hazardous Waste Container (Liquid) Liquid Waste->Labeled Hazardous Waste Container (Liquid) Segregate Waste->Solid Waste Solid Segregate Waste->Liquid Waste Liquid Licensed Disposal Vendor Licensed Disposal Vendor Labeled Hazardous Waste Container (Solid)->Licensed Disposal Vendor Labeled Hazardous Waste Container (Liquid)->Licensed Disposal Vendor

Caption: Disposal Workflow for this compound Contaminated Waste.

Key Disposal Steps:

  • Segregate: Separate this compound waste from other laboratory waste.

  • Contain: Place solid waste (e.g., contaminated gloves, weigh boats) and liquid waste (e.g., unused solutions) into separate, clearly labeled, sealed containers for hazardous waste.

  • Dispose: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following provides a general methodology for preparing a this compound stock solution, a common initial step in many experimental workflows.

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 308.34 g/mol

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (g) = 10 mmol/L * 0.001 L * 308.34 g/mol = 0.0030834 g = 3.0834 mg

  • Weigh the this compound:

    • In a chemical fume hood, carefully weigh out the calculated amount of this compound powder onto a weigh boat.

  • Dissolve the this compound:

    • Transfer the weighed this compound to an appropriate volumetric flask.

    • Add a portion of the total required volume of DMSO and mix by vortexing or sonicating until the solid is completely dissolved.

    • Add the remaining DMSO to reach the final desired volume.

  • Store the stock solution:

    • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for up to one year.

By adhering to these safety protocols and operational guidelines, researchers can minimize risks and ensure the safe and effective handling of this compound in the laboratory.

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